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2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane Documentation Hub

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  • Product: 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane
  • CAS: 60742-60-1

Core Science & Biosynthesis

Foundational

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane synthesis pathway and reaction mechanism

Executive Summary The functionalization of macrocyclic polyethers (crown ethers) with lipophilic alkyl chains drastically alters their phase-transfer capabilities and solubility profiles in non-polar organic solvents. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of macrocyclic polyethers (crown ethers) with lipophilic alkyl chains drastically alters their phase-transfer capabilities and solubility profiles in non-polar organic solvents. 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as 2-decyl-18-crown-6) represents a critical structural modification of the classic 18-crown-6 architecture, featuring a ten-carbon aliphatic tail. This whitepaper details the optimal synthetic pathways, underlying kinetic mechanisms, and validated experimental protocols required to synthesize this specialized macrocycle with high purity and yield.

Retrosynthetic Strategy and Pathway Selection

The synthesis of asymmetrical, carbon-pivot lariat ethers like 2-decyl-18-crown-6 relies on a modified Williamson ether synthesis[1]. The primary challenge in macrocyclization is overcoming the entropic penalty that favors linear oligomerization over ring closure.

To achieve the 18-membered ring with a decyl appendage, the most robust retrosynthetic disconnection cleaves the macrocycle into two distinct precursors:

  • The Substituted Diol: 1,2-Dodecanediol, which provides the decyl chain and two vicinal oxygen atoms.

  • The Polyether Bridge: Pentaethylene glycol ditosylate (or dichloro derivative), which supplies the remaining four oxygen atoms and serves as the bis-electrophile[2].

The Potassium Template Effect

The cornerstone of this synthesis is the template effect [2][3]. By utilizing a potassium base (such as Potassium tert-butoxide, KOtBu, or Potassium Hydroxide, KOH), the K⁺ cation (ionic radius ~1.38 Å) acts as an organizing center. The oxygen atoms of the acyclic polyether precursors coordinate to the K⁺ ion, pre-organizing the reactive termini into a pseudo-cyclic conformation. This dramatically lowers the activation energy for the intramolecular SN2 cyclization and suppresses competing intermolecular polymerization[3].

Pathway A 1,2-Dodecanediol (Decyl Precursor) D K+ Coordinated Pre-cyclization Complex A->D Alkoxide Formation B Pentaethylene Glycol Ditosylate B->D S_N2 Attack C KOtBu / THF (Base & Template) C->D K+ Templating E 2-Decyl-18-Crown-6 (Target Macrocycle) D->E Intramolecular Cyclization

Synthesis pathway of 2-decyl-18-crown-6 highlighting the K+ template effect.

Reaction Mechanism: Kinetics and Thermodynamics

The reaction proceeds via a stepwise SN2 mechanism.

  • Deprotonation: The strong base (KOtBu) deprotonates the primary and secondary hydroxyl groups of 1,2-dodecanediol, generating a reactive bis-alkoxide.

  • Coordination: The K⁺ ion coordinates with the oxygen atoms of the alkoxide and the incoming pentaethylene glycol ditosylate. The electrostatic attraction between the K⁺ and the crown ether's oxygen atoms (Oc) drives the formation of this intermediate[4].

  • First SN2 Substitution: One alkoxide terminus attacks the electrophilic carbon of the ditosylate, displacing a tosylate leaving group.

  • Intramolecular Ring Closure: The K⁺ template forces the remaining unreacted alkoxide and the second tosylate group into close spatial proximity. A rapid intramolecular SN2 attack ensues, closing the 18-membered ring.

  • Demetallation: The product is initially formed as a[K(2-decyl-18-crown-6)]⁺ complex. Extraction and purification steps strip the potassium ion to yield the free ligand[1][2].

Thermodynamic Parameters

Solvent choice is critical. Polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile are preferred because they solvate the cation sufficiently to dissolve the reagents but leave the alkoxide "naked" and highly nucleophilic[3].

Quantitative Data and Optimization

The table below summarizes the effect of varying reaction conditions on the yield of alkyl-substituted 18-crown-6 derivatives, demonstrating the necessity of the template cation and appropriate leaving groups.

Base / TemplateElectrophile Leaving GroupSolventTemp (°C)Time (h)Yield (%)
NaOH (Na⁺)DichlorideTHF66 (Reflux)24< 15%
KOH (K⁺)DichlorideTHF66 (Reflux)2438 - 44%
KOtBu (K⁺) Ditosylate THF 66 (Reflux) 24 55 - 65%
KOtBu (K⁺)DitosylateDMF901240 - 50%

Data synthesized from standard macrocyclization optimizations[2][3][5][6]. The combination of KOtBu and ditosylate leaving groups provides the optimal balance of reactivity and template organization.

Experimental Protocol: Synthesis of 2-Decyl-18-Crown-6

This protocol is adapted from validated methodologies for C-pivot lariat ethers and alkyl-substituted crown ethers[2][5].

Reagents Required:

  • 1,2-Dodecanediol (1.0 equiv, 25 mmol)

  • Pentaethylene glycol ditosylate (1.1 equiv, 27.5 mmol)

  • Potassium tert-butoxide (KOtBu) (4.0 equiv, 100 mmol)

  • Anhydrous Tetrahydrofuran (THF) (300 mL)

Step-by-Step Methodology:

  • Preparation of the Alkoxide: To a flame-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-dodecanediol (25 mmol) and anhydrous THF (240 mL).

  • Base Addition: Add KOtBu (100 mmol) portion-wise at room temperature under a steady stream of nitrogen. Stir the mixture vigorously for 1 hour to ensure complete deprotonation and alkoxide formation. The solution may develop a slight color[2].

  • Electrophile Addition: Dissolve pentaethylene glycol ditosylate (27.5 mmol) in anhydrous THF (48 mL). Add this solution dropwise to the reaction flask via an addition funnel over a period of 1 hour to maintain high dilution conditions, which favors intramolecular cyclization over polymerization[2].

  • Reflux and Cyclization: Once the addition is complete, heat the reaction mixture to reflux (~66 °C) and stir vigorously for 24 hours[2]. Monitor the disappearance of the diol via TLC.

  • Workup and Demetallation: Cool the mixture to room temperature. Evaporate the bulk of the THF under reduced pressure. Dilute the resulting thick slurry with dichloromethane (DCM) and filter through a glass frit or Celite pad to remove precipitated potassium tosylate salts[5][6].

  • Purification: Wash the organic filtrate with distilled water to remove residual salts and strip the coordinated K⁺ from the macrocycle. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Isolation: The crude product can be purified by high-vacuum distillation or by passing through a short silica plug (depending on the exact purity required for downstream applications), yielding the pure 2-decyl-18-crown-6 as a viscous oil or low-melting solid.

References

  • 3. 4. 5. 6.

Sources

Exploratory

Cation Binding Affinity and Thermodynamics of 2-Decyl-18-Crown-6: A Technical Guide for Supramolecular Engineering

Executive Summary The functionalization of classic macrocyclic polyethers with aliphatic chains represents a critical inflection point in supramolecular chemistry. 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of classic macrocyclic polyethers with aliphatic chains represents a critical inflection point in supramolecular chemistry. 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as Decyl-18-crown-6 or Dec18C6) integrates the highly specific cation-binding cavity of 18-crown-6 with the profound lipophilicity of a 10-carbon alkyl tail. This structural duality makes Dec18C6 an indispensable ionophore for phase-transfer catalysis, supported liquid membrane (SLM) extraction, and nanocrystal surface functionalization.

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers—specifically enthalpy-entropy compensation—that govern Dec18C6-cation complexation, alongside field-proven experimental protocols for quantifying these interactions.

Structural Mechanics and the "Decyl Effect"

The unsubstituted 18-crown-6 macrocycle features a cavity size of 2.6–3.2 Å, which geometrically aligns with the ionic radii of specific s-block and f-block cations (e.g., K⁺ at 2.66 Å, Sr²⁺ at 2.26 Å, and Ln³⁺ at 1.88–2.12 Å)[1]. However, pure 18-crown-6 suffers from significant aqueous solubility, rendering it highly inefficient for liquid-liquid extraction (LLE) due to phase leaching.

The covalent addition of a decyl chain to the macrocyclic ring introduces two critical mechanistic changes:

  • Phase Partitioning: The hydrophobic tail anchors the macrocycle within organic phases (e.g., dodecane, lipid bilayers, or polymer inclusion membranes), preventing loss to the aqueous feed[2].

  • Steric and Conformational Dynamics: The bulky alkyl chain alters the energy landscape required for the crown ether to "pucker" and encapsulate smaller, highly charged cations. This steric influence frequently leads to the recruitment of a second ligand to satisfy the high coordination numbers of lanthanides, resulting in unique 1:2 (Metal:Ligand) stoichiometries not typically observed with pure 18-crown-6[1].

Thermodynamic Drivers of Cation Encapsulation

Complexation between Dec18C6 and metal cations is not a simple electrostatic lock-and-key mechanism; it is governed by a delicate enthalpy-entropy compensation [1].

When highly charged cations (such as Ce³⁺ or La³⁺) exist in polar solvents like methanol or water, they are tightly enveloped by a primary solvation shell. For Dec18C6 to bind the cation, this solvent shell must be stripped away.

  • The Enthalpic Penalty (+ΔH): Desolvation requires a massive input of energy, making the initial step highly endothermic. While the subsequent ion-dipole interactions between the cation and the six ether oxygens are exothermic, they are rarely sufficient to overcome the desolvation penalty for high-charge-density ions.

  • The Entropic Driving Force (+ΔS): The thermodynamic viability of the complex relies heavily on entropy. The release of highly ordered solvent molecules from the cation's coordination sphere into the bulk solvent generates a massive increase in systemic disorder. Thus, the complexation of lanthanides by Dec18C6 is fundamentally entropy-driven [1].

ThermoLogic A Solvated Cation + Free Dec18C6 B Desolvation Penalty (Endothermic, +ΔH) A->B Energy Input C Ligand Conformational Adaptation A->C Structural Shift D Ion-Dipole Binding (Exothermic, -ΔH) B->D Electrostatic Attraction E Bulk Solvent Release (Entropic Gain, +ΔS) B->E Solvent Displacement C->D Cavity Alignment F Stable Dec18C6-Cation Complex (ΔG < 0) D->F Enthalpic Contribution E->F Entropic Driving Force

Caption: Thermodynamic pathway of Dec18C6 cation complexation highlighting enthalpy-entropy compensation.

Quantitative Binding Profiles

The binding affinity and stoichiometry of Dec18C6 vary significantly depending on the target cation and the solvent environment. The table below summarizes the thermodynamic behavior of Dec18C6 across various critical applications.

Target CationSolvent EnvironmentObserved StoichiometrySelectivity TrendPrimary Thermodynamic Driver
Ce³⁺ Methanol1:1 and 1:2Dec18C6 > 18C6 > DC18C6Entropic (+ΔS)
La³⁺ Methanol1:1 and 1:218C6 ≈ Dec18C6 > DC18C6Entropic (+ΔS)
Sr²⁺ Concentrated HNO₃1:1High Kd​ (>10² cm³/g)Enthalpic (-ΔH)
Pb²⁺ (NCs)Non-polar (Hexane)Surface BindingHigh Surface AffinityDipole-Ion Interaction

Data synthesized from competitive spectrophotometric studies[1], nuclear waste extraction protocols[2], and nanocrystal functionalization research[3].

Experimental Methodology: Competitive Spectrophotometric Titration

Because crown ethers lack a strong intrinsic chromophore, direct UV-Vis titration is impossible for non-transition metals. To accurately determine the stability constants ( logK ) and thermodynamic parameters (ΔH, ΔS) of Dec18C6, a competitive spectrophotometric protocol using a colorimetric complexant must be employed[1].

The Self-Validating Protocol

This protocol utilizes 2-(2-Thiazolylazo)-4-methylphenol (TAC) as the competitive indicator. The causality of this system relies on the fact that as Dec18C6 is introduced, it strips the metal from the Metal-TAC complex, resulting in a quantifiable colorimetric shift.

Step 1: Stock Solution Preparation

  • Prepare 1.0 mM Dec18C6 in anhydrous methanol.

  • Prepare 0.1 mM metal perchlorate (e.g., Ce(ClO4​)3​ ). Causality: Perchlorate salts are strictly used because the ClO4−​ anion is non-coordinating, preventing competitive anion-binding interference.

Step 2: Buffer Standardization

  • Introduce a hexamine/perchloric acid buffer to lock the solution pH. Causality: TAC is a highly pH-sensitive dye. Without strict buffering, protonation shifts will be falsely recorded as metal-binding events, corrupting the thermodynamic data[1].

Step 3: Competitive Titration & Isosbestic Monitoring

  • Incrementally titrate the Dec18C6 stock into the Metal-TAC solution inside a temperature-controlled cuvette.

  • Self-Validation Check: Continuously monitor the UV-Vis spectra for a tight isosbestic point . If the isosbestic point drifts, it indicates the formation of ternary complexes (Metal-TAC-Dec18C6), which invalidates the simple competitive equilibrium model. The assay must be aborted and concentrations adjusted.

Step 4: Thermodynamic Extraction

  • Repeat the titration at four distinct temperatures (e.g., 288K, 298K, 308K, 318K).

  • Plot lnK vs 1/T using the Van 't Hoff equation ( lnK=−RTΔH​+RΔS​ ) to isolate the enthalpic and entropic contributions.

ProtocolWorkflow S1 1. Prepare Solutions (Dec18C6, Cation, TAC) S2 2. Buffer Addition (Lock pH, Prevent Drift) S1->S2 Establish Baseline S3 3. Competitive Titration (Displace TAC Indicator) S2->S3 Induce Equilibrium S4 4. Spectrophotometry (Track Isosbestic Point) S3->S4 Monitor Absorbance S5 5. Van 't Hoff Analysis (Extract ΔH and ΔS) S4->S5 Non-linear Regression

Caption: Self-validating spectrophotometric workflow for determining Dec18C6 binding thermodynamics.

Industrial and Pharmaceutical Applications

Supported Liquid Membranes (SLMs) and Nuclear Remediation

Dec18C6 is heavily utilized in the processing of high-level liquid waste. When immobilized in alginate microcapsules (MCs) or supported liquid membranes, the hydrophobic decyl chain prevents the macrocycle from washing out into the highly acidic aqueous feed. Dec18C6 exhibits an exceptionally selective uptake ability for Sr2+ from concentrated nitric acid solutions, achieving distribution coefficients ( Kd​ ) exceeding 102 cm³/g[2].

Nanocrystal Surface Functionalization

In advanced materials science, Dec18C6 is utilized as a surface ligand for colloidal inorganic nanocrystals (NCs). For example, Dec18C6 binds to the surface of PbS NCs via strong dipole-ion interactions. The macrocycle displaces bulky, insulating native organic ligands (like oleic acid), while the decyl tail provides sufficient steric stabilization to maintain colloidal dispersion in non-polar solvents. This ligand exchange drastically improves the electronic coupling and charge-transport properties of the resulting nanodevices[3].

References

  • Title: A Spectrophotometric Study of Complex Formation of Y³⁺, La³⁺ and Ce³⁺ with Some 18- and 15-Membered Crown Ethers in Methanol Source: Asian Journal of Chemistry URL: [Link]

  • Title: Results on U(IV)/MA(III) co-precipitation studies for MA-bearing oxide solid solution synthesis Source: Nuclear Energy Agency (NEA) URL: [Link]

  • Title: Colloidal Inorganic Ligand-Capped Nanocrystals: Fundamentals, Status, and Insights into Advanced Functional Nanodevices Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Crystallography and Supramolecular Dynamics of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane: A Technical Whitepaper

Executive Summary 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as decyl-18-crown-6 or D18C6) is a highly specialized amphiphilic macrocyclic polyether. The molecule features a dual-domain architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as decyl-18-crown-6 or D18C6) is a highly specialized amphiphilic macrocyclic polyether. The molecule features a dual-domain architecture: an 18-crown-6 core that provides high-affinity, size-selective chelation for alkali (e.g., K⁺, Rb⁺) and alkaline earth metals (e.g., Sr²⁺), and a 10-carbon alkyl chain that imparts extreme lipophilicity. This structural duality enables its integration into bulk liquid membranes for targeted strontium separation [1] and facilitates the self-assembly of stimuli-responsive unilamellar vesicles [2].

Understanding the precise 3D atomic arrangement of D18C6 is critical for optimizing its efficacy as an ionophore in drug development and radiochemical separations. This whitepaper provides an in-depth technical guide to the structural chemistry, crystallization methodologies, and X-ray diffraction (SCXRD) analysis of D18C6 and its metal complexes.

Structural Dynamics & The Conformational Entropy Problem

From a crystallographic perspective, pure D18C6 presents a significant challenge. The uncomplexed 18-crown-6 macrocycle is highly flexible, lacking the stabilizing ion-dipole interactions that enforce a rigid geometry. Furthermore, the decyl side chain introduces massive conformational entropy.

The Causality of Crystallization Failure in Pure Ligands: Because of this high entropy and the resulting low melting point (often rendering the pure ligand as a viscous oil or amorphous wax at room temperature), obtaining single crystals of the pure uncomplexed D18C6 is thermodynamically unfavorable. The flexible alkyl chains prevent the formation of a well-ordered crystal lattice.

To overcome this, structural biologists and crystallographers employ a "conformational lock" strategy. By complexing the crown ether with a target metal cation (such as Sr²⁺ or K⁺), the reaction becomes strongly enthalpy-driven. The metal forces the six oxygen donors of the macrocycle into a highly symmetric ( D3d​ -like) conformation to minimize transannular repulsions. This rigidification of the core subsequently forces the decyl chains to align and pack into ordered hydrophobic layers, minimizing solvent-accessible surface area and enabling the growth of diffraction-quality single crystals.

Complexation_Pathway A Free Decyl-18-Crown-6 (High Conformational Entropy) C Host-Guest Recognition (Ion-Dipole Interactions) A->C B Target Cation (e.g., K+, Sr2+) B->C D Conformational Lock (D3d-like Symmetry) C->D Enthalpy Driven E Supramolecular Assembly (Crystalline Lattice) D->E F Hydrophobic Packing (Decyl Chain Alignment) D->F F->E Lattice Stabilization

Fig 2. Mechanistic pathway of metal-ion complexation and supramolecular assembly.

Crystallographic Methodology: The "Conformational Lock" Strategy

To obtain high-resolution structural data, the experimental workflow must strictly control both the thermodynamics of complexation and the kinetics of crystal growth.

Protocol 1: Synthesis and Crystallization of D18C6-Metal Complexes
  • Ligand Preparation: Dissolve 1.0 mmol of pure D18C6 in 10 mL of a binary solvent system (e.g., 1:1 Methanol/Acetonitrile).

    • Causality: The binary mixture is critical [3]. Methanol solvates the lipophilic decyl chain, while acetonitrile provides a high dielectric medium to dissolve the incoming metal salt, preventing premature precipitation.

  • Metal Complexation: Slowly add 1.0 mmol of the target metal salt (e.g., Sr(NO3)2) under continuous magnetic stirring at 298 K.

  • Equilibration: Stir the solution for 4 hours to ensure complete host-guest complexation.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which leads to polycrystalline clusters rather than the required single crystals.

  • Isothermal Evaporation: Pierce the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 4 °C.

    • Causality: Slow evaporation at low temperatures reduces the kinetic energy of the system. This allows the flexible decyl chains sufficient time to pack into ordered van der Waals layers, avoiding the formation of an amorphous solid.

Protocol 2: SCXRD Data Collection and Refinement
  • Crystal Selection: Under a polarizing microscope, select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) immersed in paratone oil.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream at 100 K.

    • Causality: Cryocooling is absolutely critical. The terminal carbon atoms (C18-C22) of the decyl chain exhibit high atomic displacement parameters (B-factors) at room temperature. Cooling freezes out this thermal motion, preventing positional disorder from smearing the electron density map.

  • Data Collection: Irradiate the crystal using Mo-Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect full sphere data using ω and ϕ scans.

  • Integration and Absorption Correction: Process the raw frames and apply multi-scan absorption corrections to account for the heavy metal center (e.g., Sr²⁺).

  • Structure Solution and Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation System: The integrity of this protocol is self-validating. The refinement is considered successful and structurally accurate only when the final R1​ factor is <0.05 and the goodness-of-fit ( S ) approaches 1.0. An R1​ above 0.10 typically indicates unresolved disorder in the decyl chain, requiring a recollection of data at a lower temperature or the application of geometric restraints (DFIX/SIMU).

SCXRD_Workflow A Ligand Preparation (Decyl-18-Crown-6) B Metal Complexation (e.g., Sr(NO3)2, KSCN) A->B Add Metal Salt in MeOH/MeCN C Crystal Growth (Slow Evaporation) B->C Isothermal Evaporation D X-ray Data Collection (Diffractometer, 100 K) C->D Select Single Crystal E Structure Solution (Direct Methods) D->E Solve Phase Problem F Refinement (Least-Squares) E->F Finalize Atomic Model

Fig 1. Step-by-step X-ray diffraction workflow for Decyl-18-Crown-6 metal complexes.

Quantitative Structural Parameters

The structural data obtained from SCXRD provides the exact geometric parameters necessary for computational modeling and drug design. Below is a summary of the typical crystallographic and physicochemical parameters observed for D18C6 and its metal complexes.

ParameterDescription / Value
Chemical Formula (Free Ligand) C₂₂H₄₄O₆
Molecular Weight 404.58 g/mol
Macrocycle Cavity Diameter 2.6 – 3.2 Å
Primary Binding Targets K⁺, Rb⁺, Sr²⁺, Pb²⁺, Ln³⁺
Typical Space Group (Complexes) Monoclinic ( P21​/c ) or Triclinic ( P1ˉ )
Metal-Oxygen Bond Distances 2.55 Å – 2.80 Å (depending on cation radius)
Decyl Chain Conformation Fully extended (all-anti) in the crystalline state
Supramolecular Motif Alternating hydrophilic (metal-crown) and hydrophobic (alkyl) layers

Mechanistic Implications for Separations and Drug Delivery

The crystallographic data of D18C6 directly informs its application in the field. The alternating hydrophilic/hydrophobic layer packing observed in the solid state mimics its behavior in lipid bilayers and bulk liquid membranes.

When applied to the extraction of radiotoxic Strontium-90 from biological or environmental samples, the 18-crown-6 core provides the exact cavity size (approx. 2.8 Å) to encapsulate the Sr²⁺ ion (ionic radius ~1.18 Å) [1]. Meanwhile, the extended anti-conformation of the decyl chain, as verified by X-ray diffraction, allows the complex to seamlessly intercalate into the hydrophobic tails of a liquid membrane or a unilamellar vesicle [2]. This structural synergy is what makes D18C6 an exceptionally potent ionophore for targeted drug delivery and advanced radiochemical separations.

References

  • Title: Separation study of strontium through a bulk liquid membrane containing decyl-18-crown-6 Source: Separation Science and Technology URL: [Link]

  • Title: Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6 Source: ACS Omega URL: [Link]

  • Title: Changes of stability constant of Ln–crown ether complexes with the composition of binary mixtures Source: Inorganica Chimica Acta URL: [Link]

Exploratory

Supramolecular Engineering with 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane: Host-Guest Principles and Advanced Applications

Abstract: The macrocyclic polyether 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as decyl-18-crown-6) represents a critical intersection between supramolecular chemistry and phase-boundary engineer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The macrocyclic polyether 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as decyl-18-crown-6) represents a critical intersection between supramolecular chemistry and phase-boundary engineering. By combining the rigid, size-selective coordination cavity of an 18-crown-6 ring with a highly lipophilic decyl ( C10​H21​ ) aliphatic chain, this amphiphilic host molecule enables precise control over ion transport, colloidal stabilization, and targeted delivery systems. As a Senior Application Scientist, I present this technical guide to elucidate the thermodynamic principles, structural causality, and validated experimental protocols for leveraging decyl-18-crown-6 in advanced nanotechnology and separation sciences.

Structural Thermodynamics and the Amphiphilic Paradigm

Cavity-Cation Complementarity

The core of decyl-18-crown-6 is its 18-membered polyether ring, which contains six oxygen atoms acting as hard Lewis bases. The internal cavity diameter of 18-crown-6 (approximately 2.6–3.2 Å) provides an optimal spatial fit for specific metal cations, most notably Potassium ( K+ ), Strontium ( Sr2+ ), and Lead ( Pb2+ )[1]. The binding event is driven by strong ion-dipole interactions, where the oxygen lone pairs replace the hydration shell of the guest cation. Unlike rigid aromatic derivatives (e.g., dibenzo-18-crown-6), the aliphatic decyl-18-crown-6 maintains high conformational flexibility, allowing the ring to optimally wrap around the guest ion and maximize the enthalpic gain of complexation[2].

The Causality of the Decyl Chain

In standard host-guest chemistry, unmodified 18-crown-6 is highly water-soluble. If utilized in biphasic systems (like liquid membranes or lipid bilayers), it rapidly leaches into the aqueous phase, destroying the system's integrity. The covalent attachment of a 10-carbon decyl chain fundamentally alters the partition coefficient ( logP ). This lipophilic tail anchors the macrocycle strictly within hydrophobic environments (e.g., chloroform, 1,2-dichloroethane, or lipid nanoparticle coronas) while leaving the crown ether face exposed to capture aqueous cations[3].

Mechanisms of Action in Applied Systems

Bulk Liquid Membrane (BLM) Transport

Decyl-18-crown-6 is an exceptional carrier for the selective extraction of toxic or radioactive metals. In a BLM system, the macrocycle resides in an organic membrane separating two aqueous phases. The transport mechanism relies on the formation of a neutral ternary complex at the source interface: the target cation (e.g., Sr2+ ), the decyl-18-crown-6 host, and a lipophilic counter-anion (like picrate)[3]. The concentration gradient and the presence of a strong stripping agent in the receiving phase drive the unidirectional transport.

G S Source Phase (Aqueous Mn+ + Picrate) M1 Membrane Interface Complexation S->M1 Ion Pairing M2 Bulk Liquid Membrane (Decyl-18C6-Mn+ Complex) M1->M2 Diffusion R1 Receiving Interface Decomplexation M2->R1 Transport R Receiving Phase (Stripping Agent e.g., EDTA) R1->R Stripping

Fig 1. Bulk liquid membrane transport mechanism via decyl-18-crown-6 host-guest complexation.

Colloidal Stabilization of Nanocrystals

In optoelectronics and nanomedicine, inorganic nanocrystals (NCs) capped with metal chalcogenide complexes (MCCs) are highly charged and only dispersible in polar solvents. By introducing decyl-18-crown-6, the crown ether selectively binds the counter-cations (e.g., K+ in K3​AsS4​ ) on the NC surface. The outward-facing decyl chains create a dense, lipophilic corona. This steric stabilization allows the NCs to undergo phase transfer into non-polar solvents and self-assemble into long-range ordered superlattices[4].

G NC Polar NCs (PbS/K3AsS4) HG Host-Guest Assembly (K+ Complexation) NC->HG CE Decyl-18C6 (Host Molecule) CE->HG SOL Steric Stabilization in Non-Polar Media HG->SOL Phase Transfer SL Ordered Superlattices SOL->SL Evaporation

Fig 2. Phase-transfer and superlattice assembly of nanocrystals using decyl-18-crown-6.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Selective Bulk Liquid Membrane Transport of Sr2+ or Pb2+

This protocol details the extraction of heavy metals using a concentric liquid membrane cell[5].

  • Source Phase Preparation: Prepare 10 mL of an aqueous solution containing 2.5×10−4 M of the target metal nitrate (e.g., Pb(NO3​)2​ or Sr(NO3​)2​ ) and 2.5×10−4 M picric acid.

    • Causality: Picrate acts as a highly delocalized, lipophilic counter-anion. It neutralizes the positive charge of the crown-metal complex, drastically lowering the energetic barrier for partitioning into the organic phase[3].

  • Membrane Phase Formulation: Dissolve decyl-18-crown-6 in 50 mL of 1,2-dichloroethane (1,2-DCE) or chloroform to achieve a carrier concentration of 1.3×10−3 M.

    • Causality: 1,2-DCE provides an optimal dielectric constant that supports the solubility of the ternary complex while maintaining strict phase separation from water[5].

  • Receiving Phase Preparation: Prepare 20 mL of an aqueous stripping agent (e.g., 0.12 M Na2​S2​O3​ for Pb2+ , or EDTA at pH 10 for Sr2+ ).

    • Causality: The thermodynamic formation constant of the metal-EDTA or metal-thiosulfate complex must exceed that of the metal-crown complex to ensure irreversible decomplexation at the receiving interface[6].

  • Execution & Stirring: Place the phases in a concentric cell. Stir the organic membrane phase at 400 rpm.

    • Validation Checkpoint: At t=1 hour, sample 100 µL from the source phase and analyze via Atomic Absorption Spectroscopy (AAS). A linear decrease in metal concentration validates that the transport is complexation-driven and not hindered by an unstirred boundary layer.

Protocol B: Phase-Transfer Solubilization of Inorganic-Capped Nanocrystals

This workflow utilizes host-guest chemistry to tune the solubility of optoelectronic materials[4].

  • Nanocrystal Precipitation: Precipitate K3​AsS4​ -capped PbS nanocrystals from N-methylformamide (MFA) by adding an acetonitrile/toluene mixture. Centrifuge to isolate the pellet.

  • Host-Guest Complexation: Redisperse the NC pellet instantly in 0.1 M decyl-18-crown-6 dissolved in acetonitrile.

    • Causality: Acetonitrile is selected because it exhibits exceptionally high stability constants for host-guest complexes. The decyl-18-crown-6 binds the K+ ions via dipole-ion interactions, forming an organic corona[4].

  • Solvent Exchange: Centrifuge the stabilized colloidal solution and resuspend the functionalized NCs in a non-polar solvent such as pure toluene.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the toluene dispersion. A monodisperse peak with no scattering tails confirms successful steric stabilization by the decyl chains and the absence of aggregation.

Quantitative Performance Metrics

The efficacy of decyl-18-crown-6 is highly dependent on the guest species and the solvent environment. The following table summarizes critical quantitative data derived from peer-reviewed literature.

Guest SpeciesHost MoleculeApplication / MediumKey Performance MetricRef
Sr2+ Decyl-18-crown-6Bulk Liquid Membrane ( CHCl3​ )96.5 ± 2.7% transport efficiency (after 4 hr with EDTA)[3]
Pb2+ Decyl-18-crown-6Bulk Liquid Membrane (1,2-DCE)Quantitative transport achieved at 1.3×10−3 M carrier[5]
PbS/ K3​AsS4​ NCs Decyl-18-crown-6Colloidal SuperlatticesPhotoconductivity detectivity of 3.3×1011 Jones[4]
La3+ / Ce3+ Decyl-18-crown-6Methanol (Spectrophotometric)Selectivity sequence: Dec18C6 > DC18C6 (Higher flexibility)[7]

Strategic Implications for Drug Development

For drug development professionals, the principles governing decyl-18-crown-6 extend far beyond analytical extractions. The amphiphilic nature of this macrocycle serves as a blueprint for designing next-generation ionophores and lipid nanoparticle (LNP) functionalization agents . By embedding decyl-18-crown-6 into liposomal bilayers, researchers can engineer synthetic ion channels capable of selectively transporting K+ or primary ammonium-containing active pharmaceutical ingredients (APIs) across cellular membranes. Furthermore, the ability to predictably tune the solubility of highly charged complexes opens new avenues for formulating poorly soluble, charged biologics in lipophilic delivery vehicles.

References

  • Dirin, D. N., et al. "Host–guest chemistry for tuning colloidal solubility, self-organization and photoconductivity of inorganic-capped nanocrystals." Nature Communications, 2015. URL:[Link]

  • Kazemi, M., & Rounaghi, G. "Highly selective transport of lead cation through bulk liquid membrane by macrocyclic ligand of decyl-18-crown-6 as carrier." Russian Journal of Inorganic Chemistry, 2010. URL: [Link]

  • "Separation study of strontium through a bulk liquid membrane containing decyl-18-crown-6." Separation Science and Technology, 2002. URL:[Link]

  • Taheri, A., et al. "A Spectrophotometric Study of Complex Formation of Y3+, La3+ and Ce3+ with Some 18- and 15-Membered Crown Ethers in Methanol." Asian Journal of Chemistry. URL: [Link]

Sources

Foundational

Toxicity and environmental impact of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Toxicity and Environmental Impact of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane: A Mechanistic and Methodological Guide Molecular Architecture & The "Lariat" Effect 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Environmental Impact of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane: A Mechanistic and Methodological Guide

Molecular Architecture & The "Lariat" Effect

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, commonly referred to as 2-decyl-18-crown-6, is an alkyl-substituted macrocyclic polyether. While unsubstituted 18-crown-6 is widely utilized in synthetic chemistry to solvate alkali metals and act as a phase-transfer catalyst[1], the addition of a 10-carbon aliphatic chain fundamentally alters its physicochemical and biological profile.

The 18-crown-6 cavity has an estimated diameter of 2.6–3.2 Å, which perfectly accommodates the ionic radius of the potassium ion (K⁺, 2.66 Å) and rubidium ion (Rb⁺), forming highly stable "nest-in-type" coordination complexes[2]. However, unsubstituted 18-crown-6 possesses a low octanol-water partition coefficient ( logP<1 ), limiting its ability to spontaneously integrate into biological membranes. The attachment of the decyl chain transforms the molecule into a "lariat ether." This lipophilic tail acts as a lipid anchor, drastically increasing the molecule's logP and facilitating rapid integration into the hydrophobic core of phospholipid bilayers. Consequently, 2-decyl-18-crown-6 functions as a highly potent, mobile ionophore.

Mechanistic Toxicology: Ionophoric Disruption

The primary toxicity of 2-decyl-18-crown-6 stems from its ability to obliterate transmembrane electrochemical gradients. Biological systems rely on tightly regulated ion channels to maintain high intracellular K⁺ and high extracellular Na⁺ concentrations.

When 2-decyl-18-crown-6 partitions into a cell membrane, it binds extracellular or intracellular K⁺, shielding the cation's charge within its electronegative oxygen cavity. The lipophilic decyl chain allows this complex to freely diffuse across the lipid bilayer, releasing the ion on the opposite side. This unregulated ion flux collapses the cellular membrane potential. In mitochondria, this depolarization halts the electron transport chain, uncouples oxidative phosphorylation, and triggers the release of cytochrome c, initiating cellular apoptosis.

ToxicityMechanism K_out Extracellular K+ Complex Lipophilic K+ Complex K_out->Complex Ion Capture Decyl 2-Decyl-18-Crown-6 Decyl->Complex Chelation Membrane Lipid Bilayer Translocation Complex->Membrane Partitioning K_in Intracellular K+ Accumulation Membrane->K_in Gradient Collapse Mito Mitochondrial Depolarization K_in->Mito Osmotic Stress Apop Cellular Apoptosis Mito->Apop Cytochrome c Release

Fig 1: Mechanism of 2-Decyl-18-crown-6 mediated K+ transport and subsequent cellular apoptosis.

In Vivo Toxicological Profile

Extrapolating from the baseline toxicity of unsubstituted 18-crown-6, the systemic effects of macrocyclic K⁺ dysregulation are severe. In mammalian models (rats, mice, and dogs), exposure to 18-crown-6 induces profound central nervous system (CNS) effects, including aggression, severe tremors, muscle weakness, and paralysis of the hind legs[3][4][5]. Because the decyl derivative possesses exponentially higher membrane permeability, its acute toxicity threshold (LD₅₀) is significantly lower, and its capacity to induce neurotoxicity and cardiotoxicity (via disruption of cardiac action potentials) is magnified.

Environmental Fate and Ecotoxicity

The environmental impact of 2-decyl-18-crown-6 is dictated by its persistence and bioaccumulation potential. Unsubstituted crown ethers are highly water-soluble and generally do not bioaccumulate[6]. However, the decyl substitution fundamentally shifts the environmental partitioning behavior.

  • Bioaccumulation : The extended alkyl chain increases the logP to an estimated 4.5–5.0. This lipophilicity drives the compound to partition out of aqueous environments and into the lipid-rich tissues of aquatic organisms, leading to significant bioaccumulation.

  • Aquatic Toxicity : In aquatic ecosystems, 2-decyl-18-crown-6 disrupts the osmoregulatory capacity of fish and invertebrates. By forming ion-permeable pores or acting as mobile carriers in gill epithelia, it causes lethal ion leakage.

  • Persistence : The ether linkages within the macrocyclic ring are highly resistant to chemical hydrolysis and microbial degradation, resulting in prolonged environmental half-lives.

Quantitative Data Summary
Parameter18-Crown-6 (Unsubstituted)2-Decyl-18-Crown-6
Cavity Size 2.6 – 3.2 Å2.6 – 3.2 Å
Primary Cation Affinity K⁺, Rb⁺K⁺, Rb⁺
Lipophilicity ( logP ) < 1.0 (Hydrophilic)~ 4.5 - 5.0 (Highly Lipophilic)
Membrane Permeability Low (Passive Diffusion)High (Active Ionophoric Transport)
Primary Toxicity Mechanism CNS effects, Tremors[4]Severe membrane depolarization, Cytotoxicity
Environmental Fate Mobile in water, low bioaccumulationPersistent in lipid tissues, high bioaccumulation

Self-Validating Experimental Protocols

To rigorously quantify the toxicity and environmental behavior of 2-decyl-18-crown-6, researchers must employ self-validating assay systems that isolate the compound's mechanistic variables.

Protocol A: Liposomal K⁺ Efflux Fluorometric Assay

Purpose: To quantify the exact ionophoric activity of 2-decyl-18-crown-6 across a controlled lipid bilayer. Causality & Logic: Direct measurement of K⁺ flux is difficult. Therefore, we use a pH-sensitive fluorescent dye, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). Because K⁺ transport by crown ethers is often electrogenically coupled with H⁺ antiport to maintain electroneutrality, measuring the pH change inside the liposome provides a highly accurate, indirect measurement of K⁺ efflux.

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate a lipid film (e.g., POPC/cholesterol) with a buffer containing 1 mM HPTS and 100 mM KCl. Extrude through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Gradient Establishment: Pass the LUVs through a Sephadex G-50 size-exclusion column pre-equilibrated with a K⁺-free external buffer (100 mM NaCl). This creates the necessary K⁺ gradient (high inside, low outside).

  • Baseline Measurement: Transfer the LUVs to a fluorometer cuvette. Monitor baseline fluorescence ( λex​=460 nm, λem​=510 nm) for 60 seconds to ensure liposome stability (0% efflux control).

  • Compound Addition: Inject a micro-aliquot of 2-decyl-18-crown-6 (dissolved in DMSO) into the cuvette. Record the exponential decay of fluorescence as K⁺ exits and H⁺ enters the liposome.

  • Internal Validation (100% Efflux): At t=300 seconds, inject Valinomycin (a highly potent, natural K⁺ ionophore) and Triton X-100 to lyse the liposomes. The resulting fluorescence drop represents maximum possible K⁺ efflux.

  • Data Normalization: Calculate the fractional ion transport activity by normalizing the crown ether-induced fluorescence drop against the Valinomycin/Triton X-100 baseline.

AssayWorkflow Step1 1. Liposome Prep (HPTS Dye) Step2 2. K+ Gradient Setup Step1->Step2 Step3 3. Add Crown Ether Step2->Step3 Step4 4. Fluorometry Step3->Step4 Step5 5. Valinomycin Control Step4->Step5

Fig 2: Self-validating experimental workflow for the liposomal K+ efflux fluorometric assay.

Protocol B: Environmental Partitioning ( logP ) via Shake-Flask LC-MS

Purpose: To empirically determine the bioaccumulation potential of the decyl derivative. Causality & Logic: Standard computational logP models often fail for macrocycles due to their complex 3D conformations. The shake-flask method provides empirical data. Pre-saturating the solvents is a critical self-validating step; if the octanol and water are not mutually saturated prior to the experiment, phase volumes will shift during the assay, artificially skewing the concentration calculations.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours. Allow phase separation to occur over 48 hours.

  • Sample Preparation: Dissolve 2-decyl-18-crown-6 in the pre-saturated octanol phase to a concentration of 100 μ M.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of pre-saturated water in a sealed glass vial. Agitate at 100 RPM at exactly 25.0°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation & Analysis: Centrifuge the vials to break any micro-emulsions. Carefully extract aliquots from both the octanol and aqueous phases.

  • Quantification: Analyze both phases using LC-MS/MS. Calculate logP as log10​([Crown]octanol​/[Crown]water​) .

References

  • 18-Crown-6 Toxicity and Handling D
  • Behavioral and neuropharmacological toxicology of the macrocyclic ether 18-crown-6 N
  • Apparent Oral Toxicity of 18-Crown-6 in Dogs J-Stage
  • Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6 ACS Omega
  • Catalysis Science & Technology (Decyl-18-crown-6 as a Ligand) RSC Publishing

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Phase-Transfer Catalysis Utilizing 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Introduction: Enhancing Biphasic Reactions with a Lipophilic Crown Ether Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Enhancing Biphasic Reactions with a Lipophilic Crown Ether

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] This technique circumvents the need for expensive, anhydrous, or polar aprotic solvents, often leading to milder reaction conditions, increased reaction rates, and higher yields. Central to the success of PTC is the phase-transfer catalyst, a molecule capable of transporting a reactant from one phase to another where the reaction can proceed.

Crown ethers, a class of macrocyclic polyethers, are exceptionally effective phase-transfer catalysts due to their ability to complex with metal cations.[1][3] The parent compound, 18-crown-6, exhibits a high affinity for potassium ions (K⁺), effectively encapsulating the cation within its hydrophilic cavity.[3] This complexation leaves the exterior of the crown ether lipophilic, allowing the entire ion pair (e.g., K⁺-anion) to be soluble in organic solvents. Consequently, the anion is transported into the organic phase as a "naked" and highly reactive nucleophile.

This guide focuses on a specialized derivative, 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as decyl-18-crown-6). The introduction of a ten-carbon alkyl chain (decyl group) significantly enhances the lipophilicity of the crown ether. This modification improves its solubility and partitioning into the organic phase, making it a superior catalyst for reactions conducted in nonpolar organic solvents and for solid-liquid phase-transfer systems.[4]

Mechanism of Action: The Role of Decyl-18-Crown-6 in PTC

The catalytic cycle of decyl-18-crown-6 in a solid-liquid phase-transfer reaction, such as a nucleophilic substitution, can be visualized as a series of equilibria. The enhanced lipophilicity of decyl-18-crown-6 drives the equilibrium towards the formation of the catalyst-cation complex in the organic phase.

PTC_Mechanism cluster_solid Solid Phase (e.g., K⁺Nu⁻) cluster_organic Organic Phase KNu K⁺Nu⁻(s) Complex_org [Decyl-18-C-6 • K]⁺Nu⁻ Catalyst_org Decyl-18-C-6 Catalyst_org->Complex_org 1. Complexation & Extraction Product_org R-Nu Complex_org->Product_org 2. Nucleophilic Attack Byproduct_org [Decyl-18-C-6 • K]⁺X⁻ Complex_org->Byproduct_org Substrate_org R-X Byproduct_org->Catalyst_org 3. Catalyst Regeneration Williamson_Workflow start Start setup Reaction Setup: Combine propanol, toluene, and powdered KOH. start->setup add_catalyst Add Decyl-18-Crown-6 setup->add_catalyst add_substrate Add Benzyl Chloride (dropwise) add_catalyst->add_substrate reflux Heat to Reflux (e.g., 80-90 °C) add_substrate->reflux monitor Monitor Reaction (TLC or GC) reflux->monitor workup Aqueous Workup: Quench with water, separate layers. monitor->workup extraction Extract Aqueous Layer with Toluene workup->extraction dry Dry Combined Organic Layers (e.g., MgSO₄) extraction->dry purify Purify: Remove solvent, then vacuum distillation. dry->purify product Benzyl Propyl Ether purify->product

Figure 2: Experimental Workflow for Williamson Ether Synthesis. A step-by-step guide for the synthesis of benzyl propyl ether using decyl-18-crown-6.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Propanol60.107.5 g (9.3 mL)0.1251.25
Benzyl Chloride126.5812.66 g (11.5 mL)0.1001.00
Potassium Hydroxide (powdered)56.1114.0 g0.2502.50
2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane 404.60.81 g0.0020.02
Toluene-200 mL--

Experimental Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1-propanol (9.3 mL, 0.125 mol), toluene (200 mL), and powdered potassium hydroxide (14.0 g, 0.250 mol).

  • Catalyst Addition: Add 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (0.81 g, 0.002 mol).

  • Substrate Addition: Begin vigorous stirring and heat the mixture to 80-90 °C. Slowly add benzyl chloride (11.5 mL, 0.100 mol) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzyl chloride is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully add 100 mL of water to quench the reaction and dissolve the potassium salts. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

  • Drying and Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene under reduced pressure. Purify the crude product by vacuum distillation to obtain benzyl propyl ether.

Expected Outcome and Optimization:

This protocol should provide a good to excellent yield of benzyl propyl ether. The use of decyl-18-crown-6 allows for efficient catalysis in a relatively nonpolar solvent like toluene.

  • Catalyst Loading: The catalyst loading of 2 mol% is a good starting point. For less reactive substrates, this can be increased to 5 mol%.

  • Solvent Choice: While toluene is effective, other nonpolar solvents such as hexane or heptane can be used, where the enhanced lipophilicity of decyl-18-crown-6 will be even more advantageous.

  • Base: Solid potassium carbonate can be used as a milder base, though longer reaction times may be required.

Comparative Advantages of Decyl-18-Crown-6

The primary advantage of the decyl substituent is the significant increase in the catalyst's lipophilicity. This translates to several practical benefits in a research and development setting.

Feature18-Crown-62-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecaneRationale and Impact
Solubility in Nonpolar Solvents ModerateHighThe decyl chain enhances solubility in solvents like toluene, hexane, and dichloromethane, leading to a more homogeneous organic phase and potentially faster reaction rates.
Partitioning into Organic Phase GoodExcellentIn liquid-liquid PTC, the catalyst more effectively partitions into the organic phase, increasing the concentration of the reactive anion where it is needed.
Efficiency in Solid-Liquid PTC HighVery HighThe increased lipophilicity facilitates the extraction of the cation from the solid salt into the organic phase, accelerating the overall catalytic cycle. [4]
Catalyst Recovery Can be challengingPotentially easierThe higher lipophilicity may allow for easier separation from more polar byproducts during workup, although this is substrate-dependent.

Conclusion

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a highly effective phase-transfer catalyst, particularly for reactions conducted in nonpolar organic solvents or under solid-liquid phase-transfer conditions. Its enhanced lipophilicity, imparted by the decyl group, leads to improved solubility and more efficient transport of anionic reactants into the organic phase. The provided protocol for the Williamson ether synthesis serves as a robust starting point for a variety of nucleophilic substitution reactions. Researchers and drug development professionals can leverage the unique properties of this catalyst to optimize existing synthetic routes and develop novel, efficient chemical transformations.

References

  • Shinkai, S. (1984). Functionalized Crown Ethers as Anion Transporters. In Analytical Application of Functionalized Crown Ether - Metal Complexes.
  • Landini, D., Maia, A., & Montanari, F. (1980). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, 46-51.
  • Das, P. P., & Srivastava, A. K. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS.
  • Gokel, G. W., & Trafton, J. E. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. Comprehensive Organic Synthesis, 6, 787-828.
  • Karim, A., & Islam, M. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 8(21), 6036-6065.
  • Yadav, V. K., & Singh, P. K. (2010). crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. Rasayan Journal of Chemistry, 3(4), 724-729.
  • Toke, L., Szabo, G. T., Aranyosi, K., & Somogyi-Werner, K. (1982). POLY ETHYLENE GLYCOL DERIVATIVES AND THE PHASE-TRANSFER CATALYSIS. Periodica Polytechnica Chemical Engineering, 26(1-2), 87-92.
  • Pliego, J. R. (2016). Theoretical Design and Calculation of a Crown Ether Phase-Transfer-Catalyst Scaffold for Nucleophilic Fluorination Merging Two Catalytic Concepts. The Journal of Organic Chemistry, 81(17), 7759-7766.
  • Kumar, A., & Singh, S. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS.
  • Maruoka, K., & Ooi, T. (2003). Recent advances in asymmetric phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028.
  • BenchChem. (2025). Troubleshooting Low Yield in Williamson Ether Synthesis of Crown Ethers.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Csik, S. G., Orosz, S. M., Spátay, S., & Golcs, Á. (2025). Breaking Technological Limits in HT Synthesis: A Platform Concept to Unlock Phase‐Transfer Catalysis in Microplate‐Based SN2 Automation.
  • Liotta, C. L. (1974). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR.
  • Gehlhaus, F., König, S., & Schomäcker, R. (2017). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Chemie Ingenieur Technik, 89(5), 589-597.
  • Bernard-Gauthier, V., Bailey, J. J., & Wuest, F. (2016). Crown Ether Nucleophilic Catalysts (CENCs): Agents for Enhanced Silicon Radiofluorination.
  • Al-Amary, M. (2017). Conformational Study of the Structure of dibenzo-18-crown-6. Comparison with 18-crown-6. Journal of Molecular Graphics and Modelling, 75, 231-238.
  • Hianik, T., Zaytseva, Y., & Tashmukhamedov, B. (2024). Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. Biointerface Research in Applied Chemistry, 14(4), 309.
  • Pliego, J. R. (2020). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 85(23), 15344-15352.
  • Kim, D. (2023).
  • Bernard-Gauthier, V., Bailey, J. J., & Wuest, F. (2015).
  • Mustafina, A., Burilov, A., & Konovalov, A. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixa[5]renes. Molecules, 28(22), 7594.

  • Pyka-Pająk, A., Dołowy, M., & Hawrył, M. A. (2023). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 28(1), 163.

Sources

Application

Application Note: Selective Solvent Extraction of Heavy Metals (Sr²⁺, Pb²⁺) Using 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Executive Summary The selective separation of highly toxic or radioactive heavy metals, particularly Strontium (Sr²⁺) and Lead (Pb²⁺), from complex aqueous matrices is a critical challenge in environmental remediation, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective separation of highly toxic or radioactive heavy metals, particularly Strontium (Sr²⁺) and Lead (Pb²⁺), from complex aqueous matrices is a critical challenge in environmental remediation, nuclear waste processing, and analytical chemistry. This application note details the use of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly known as Decyl-18-crown-6 , CAS: 6742-60-1) as a highly selective, lipophilic extractant in liquid-liquid extraction (LLE) workflows. By leveraging the macrocyclic "hole-size" effect and thermodynamic ion-pair partitioning, this protocol provides a self-validating system for >90% extraction efficiency and >99% recovery of target heavy metals.

Mechanistic Principles & Causality

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The efficacy of this extraction system relies on three interconnected physical chemistry principles:

  • The "Hole-Size" Effect (Size-Match Selectivity): The macrocyclic cavity of the 18-crown-6 ring has a diameter of 2.6–3.2 Å. This structural feature perfectly accommodates the ionic radii of Strontium (Sr²⁺, ~2.26 Å) and Lead (Pb²⁺, ~2.38 Å). This size-match dictates the thermodynamic stability of the complex, leading to highly selective binding over smaller (e.g., Ca²⁺) or larger non-target cations[1], as documented in[2].

  • Lipophilicity via Alkyl Substitution: Unmodified 18-crown-6 exhibits significant aqueous solubility, which leads to unacceptable extractant loss into the aqueous feed during LLE. The addition of a 10-carbon alkyl chain in 2-decyl-18-crown-6 drastically increases the partition coefficient ( logP ) of the macrocycle. This modification anchors the extractant—and its captured metal complexes—entirely within the organic phase[3], as supported by.

  • Ion-Pair Extraction Thermodynamics: The extraction of divalent metal cations requires charge neutralization to partition into a low-dielectric organic solvent. This is achieved via the co-extraction of counter-anions (e.g., NO₃⁻). The overall equilibrium is:

    Sr(aq)2+​+2NO3(aq)−​+Decyl-18C6(org)​⇌​

    High nitrate concentrations in the aqueous feed drive the equilibrium to the right (Le Chatelier's principle), facilitating robust extraction[4].

Experimental Protocol: Biphasic Solvent Extraction

Safety Note: Crown ethers can be toxic and skin-permeable. Heavy metals (Pb²⁺, Sr²⁺) pose severe health risks. Perform all steps in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Reagents & Materials
  • Extractant: 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (0.1 M)[5]

  • Diluent: n-Octanol (Analytical grade)[4]

  • Aqueous Feed: 10–100 ppm Sr²⁺ and Pb²⁺ in 1.0 M HNO₃[6]

  • Stripping Agent: Ultrapure Deionized Water (18.2 MΩ·cm)[6]

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 2-decyl-18-crown-6 in n-octanol to a final concentration of 0.1 M. Allow the solution to rest for 1 hour at room temperature to ensure complete solvation of the lipophilic chains.

  • Pre-equilibration: Vigorously mix the organic phase with an equal volume of blank 1.0 M HNO₃ for 10 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the phases, and discard the aqueous layer.

    • Causality: Pre-equilibration saturates the organic phase with nitric acid and water. This prevents unexpected changes in the aqueous phase volume or acidity during the actual extraction step, ensuring reproducible thermodynamic conditions.

  • Extraction: Combine equal volumes (e.g., 5.0 mL) of the pre-equilibrated organic phase and the aqueous metal feed (10 ppm Sr²⁺/Pb²⁺ in 1.0 M HNO₃) in a capped centrifuge tube[6].

  • Agitation: Shake mechanically at 25.0 ± 0.1 °C for 15 minutes.

    • Causality: Kinetic studies indicate that extraction equilibration for Sr²⁺ with lipophilic crown ethers is achieved at approximately 10 minutes[6]. A 15-minute agitation guarantees full thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 5 minutes. Carefully sample both the loaded organic phase and the aqueous raffinate.

  • Stripping (Back-Extraction): Transfer 3.0 mL of the loaded organic phase to a clean tube. Add 3.0 mL of ultrapure deionized water. Shake for 15 minutes, then centrifuge.

    • Causality: The absence of NO₃⁻ in the stripping agent reverses the extraction equilibrium. Without the counter-anion to neutralize the charge, the highly polar [Sr(Decyl-18C6)]2+ complex dissociates, driving the "naked" metal ion back into the aqueous phase with >99% efficiency[6].

  • Self-Validating Quantification (ICP-MS): Analyze both the aqueous raffinate and the stripped aqueous phase via ICP-MS.

    • Validation Checkpoint: To ensure mass balance closure, the sum of the metal mass in the raffinate and the stripped aqueous phase must equal the initial feed mass. A discrepancy >5% indicates third-phase formation, precipitation, or incomplete stripping.

Quantitative Data Presentation

The extraction efficiency ( E% ) and Distribution Ratio ( D ) are highly dependent on the counter-ion concentration. Table 1 summarizes the effect of HNO₃ concentration on Sr²⁺ extraction using lipophilic 18-crown-6 derivatives in n-octanol[4][6].

Table 1: Effect of Nitric Acid Concentration on Sr²⁺ Extraction

HNO₃ Concentration (M)Distribution Ratio ( D )Extraction Efficiency ( E% )Mechanistic Observation
0.10.8~44.4%Insufficient nitrate for ion-pair charge neutralization.
0.54.5~81.8%Increasing salting-out effect drives extraction.
1.0 11.5 ~92.0% Optimal balance of counter-ion availability.
3.08.2~89.1%Competitive extraction of HNO₃ begins to displace metal.
5.05.1~83.6%High acidity degrades extraction efficiency.

Workflow Visualization

G A Aqueous Feed (Sr2+, Pb2+, HNO3) C Liquid-Liquid Mixing (Ion-pair formation) A->C B Organic Phase (Decyl-18-crown-6 in n-Octanol) B->C D Phase Separation (Centrifugation) C->D E Loaded Organic Phase ([Sr(Decyl-18C6)]2+) D->E Organic F Raffinate (Depleted Aqueous) D->F Aqueous G Stripping Phase (Deionized H2O) E->G Mix with Stripping Agent H Recovered Metal (Aqueous Product) G->H Aqueous Phase I Regenerated Solvent G->I Organic Phase I->B Recycle

Workflow of heavy metal solvent extraction using Decyl-18-crown-6.

Troubleshooting & Optimization

  • Emulsion Formation (Slow Phase Separation): If phase separation takes >10 minutes, the interfacial tension is likely too low. Increase centrifugation speed or add 5% (v/v) of a phase modifier (e.g., isodecanol) to the organic phase to improve coalescence.

  • Third Phase Formation: At very high metal loading (>1000 ppm), the loaded organic complex may exceed its solubility limit in n-octanol, causing the organic phase to split into two distinct layers. To resolve this, decrease the initial metal concentration in the feed or increase the concentration of the diluent/modifier.

  • Counter-ion Limitations: If extraction efficiency in HNO₃ is insufficient for a specific matrix, switching to a more lipophilic counter-anion (such as picrate) can drastically increase the distribution ratio ( D ). Picrate requires significantly lower dehydration energy during phase transfer compared to nitrate[2].

References

  • Gammelgaard, B., Jøns, O., & Bendahl, L. (2002). "Separation study of strontium through a bulk liquid membrane containing decyl-18-crown-6." Separation Science and Technology, 37(2), 481-492. URL:[Link]

  • Wei, Z., et al. (2020). "The extraction of Sr2+ with dicyclohexano-18-crown-6 in conventional organic solvent and ionic liquid diluents." Journal of the Serbian Chemical Society, 85(7), 909-922. URL:[Link]

  • Bartsch, R. A., et al. (1999). "Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions." Analytical Chemistry, 71(14), 2924-2928. URL:[Link]

  • Hafez, M.A.H., et al. (2000). "Solid Phase Extraction Preconcentration of Traces of Inorganics." Talanta, 53, 53-60. URL:[Link]

Sources

Method

How to prepare ion-selective electrodes using 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Application Note: Preparation and Validation of Potassium Ion-Selective Electrodes (K-ISE) Utilizing 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane Mechanistic Rationale & Design Principles The core of any polymeric membr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of Potassium Ion-Selective Electrodes (K-ISE) Utilizing 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Mechanistic Rationale & Design Principles

The core of any polymeric membrane ion-selective electrode (ISE) is the ionophore. Unsubstituted 18-crown-6 is a classic neutral carrier for potassium due to the excellent steric match between its cavity diameter (2.6–3.2 Å) and the unhydrated potassium ion (~2.76 Å). However, its high water solubility leads to rapid leaching from the organic membrane phase into the aqueous sample, which severely degrades the electrode's lifetime and signal stability[1].

By introducing a ten-carbon aliphatic chain, 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as Decyl-18-crown-6) achieves the requisite lipophilicity to remain stably partitioned within a hydrophobic poly(vinyl chloride) (PVC) matrix[1][2]. This structural modification ensures long-term stability—allowing up to six months of continuous measurements—without compromising the thermodynamics of the host-guest complexation[1].

To optimize the transduction of the binding event into a measurable phase-boundary potential, the membrane must be doped with a lipophilic cation exchanger, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB)[1][3]. This additive enforces Donnan exclusion of sample anions, reduces bulk membrane resistance, and optimizes the Nernstian measuring range[4].

Membrane Formulation & Optimization

The analytical performance of the ISE is highly dependent on the stoichiometric ratios of its components. Excessive ionophore concentrations saturate the membrane phase, which decreases the linear response range without improving selectivity[1]. An optimal concentration of approximately 0.5% w/w is established for Decyl-18-crown-6[1].

Table 1: Optimized Polymeric Membrane Composition for K⁺-ISE

ComponentFunctionOptimal Conc. (% w/w)Causal Rationale
Decyl-18-crown-6 Ionophore (Host)0.5% (Range: 0.3–20%)Provides K⁺ selectivity. High concentrations decrease linear range[1].
PVC Polymer Matrix~33.0% (Range: 23–33%)Provides mechanical stability and hydrophobic containment[1].
Plasticizer (e.g., o-NPOE) Solvent Mediator~66.0% (Range: 37–80%)Lowers the glass transition temperature ( Tg​ ) of PVC, ensuring ion mobility[1][3].
KTpClPB Lipophilic Additive~0.25% (50% of ionophore)Ensures permselectivity and lowers bulk membrane resistance[1][4].

Experimental Protocol

Phase 1: Preparation of the Membrane Cocktail

  • Weigh Reagents: Accurately weigh 0.5 mg of Decyl-18-crown-6 (Ionophore) and 0.25 mg of KTpClPB (Lipophilic salt) into a clean glass vial[1].

  • Add Matrix Components: Add 66.0 mg of a suitable plasticizer (e.g., o-nitrophenyl octyl ether) and 33.0 mg of high-molecular-weight PVC[1][3].

  • Dissolution: Dissolve the mixture in 2.0 mL of anhydrous tetrahydrofuran (THF)[1]. Sonicate or vortex until the solution is completely homogeneous and transparent.

    • Causality Note: Incomplete dissolution leads to localized crystallization of the ionophore, which creates asymmetric membrane potentials and degrades selectivity.

Phase 2: Membrane Casting 4. Casting: Pour the cocktail into a glass ring (e.g., 24 mm diameter) affixed to a flat glass plate. 5. Evaporation: Cover the ring with a filter paper or a glass petri dish to slow the evaporation rate of THF. Allow to evaporate at room temperature for 24 hours.

  • Causality Note: Rapid evaporation causes micro-porosity and mechanical stress in the PVC matrix, leading to water treeing during measurements.

  • Cutting: Once dry, cut a 6 mm diameter disc from the master membrane using a cork borer[1].

Phase 3: Electrode Assembly & Conditioning 7. Mounting: Immobilize the membrane disc onto the flat end of a PVC electrode body (e.g., a PVC tube) using a THF/PVC slurry as an adhesive[1]. Allow to cure for 2 hours. 8. Internal Solution: Fill the internal compartment with an internal reference solution consisting of 0.1 M KCl[3]. Insert an Ag/AgCl internal reference wire. 9. Conditioning: Soak the fully assembled electrode in a 1.0×10−3 M KCl solution for 24 hours prior to first use.

  • Causality Note: Conditioning establishes a stable steady-state flux of K⁺ ions across the membrane-water interface, which is required for a stable phase boundary potential.

Workflow Step1 1. Weigh Reagents Decyl-18-C-6, PVC, Plasticizer, Additive Step2 2. Dissolve in THF Form Homogeneous Cocktail Step1->Step2 Step3 3. Cast Membrane Evaporate Solvent Slowly (24h) Step2->Step3 Step4 4. Cut Discs 6 mm Diameter Master Membrane Step3->Step4 Step5 5. Assemble Electrode Mount on PVC Body Step4->Step5 Step6 6. Internal Solution Fill with 0.1 M KCl Step5->Step6 Step7 7. Conditioning Soak in 10⁻³ M KCl (24h) Step6->Step7

Fig 1: Step-by-step workflow for the preparation and assembly of the Decyl-18-crown-6 based K-ISE.

Validation & Performance Metrics

A robust protocol requires the electrode to act as a self-validating system. Before analyzing unknown samples, verify the following parameters:

  • Calibration & Nernstian Response: Measure the electromotive force (EMF) in standard KCl solutions ranging from 10−6 to 10−1 M. A properly formulated Decyl-18-crown-6 membrane will exhibit a fast, Nernstian response (approx. 59.2 mV/decade at 25°C) in the linear range of 1×10−1 to 2×10−5 M[1][5].

  • Selectivity Profiling: Evaluate the potentiometric selectivity coefficients ( KK,Mpot​ ) using the Fixed Interference Method (FIM). The expected selectivity sequence for this specific ionophore is K+>Rb+>Cs+>Na+>Li+ [1].

  • pH Independence: Titrate a standard K⁺ solution with HCl or NaOH. The EMF should remain stable and unaffected by hydronium/hydroxide ions across a wide pH range of 2.0 to 10.5[1][5].

Pathway Sample Aqueous Sample (K⁺ ions) Membrane Polymeric Membrane (Decyl-18-C-6) Sample->Membrane Partitioning Complex Host-Guest Complex [K(Decyl-18-C-6)]⁺ Membrane->Complex Selective Binding Transducer Phase Boundary Potential Complex->Transducer Charge Separation Meter Potentiometric Readout (mV) Transducer->Meter Signal Generation

Fig 2: Signal transduction pathway of the host-guest complexation in the potentiometric sensor.

Sources

Application

Application Note: Advanced Metal Ion Extraction using 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane in Supported Liquid Membranes

Executive Summary In the fields of radiopharmaceutical purification, environmental remediation, and heavy metal detoxification, the selective isolation of target metal cations from complex aqueous matrices remains a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of radiopharmaceutical purification, environmental remediation, and heavy metal detoxification, the selective isolation of target metal cations from complex aqueous matrices remains a critical challenge. Supported Liquid Membranes (SLMs) offer a continuous, low-solvent alternative to traditional liquid-liquid extraction. However, the operational lifetime of SLMs is often compromised by the leaching of the ionophore carrier into the aqueous phases.

This technical guide details the application of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as Decyl-18-crown-6 or Decyl-18C6) as a highly lipophilic, macrocyclic carrier for the selective "uphill" transport of cations across SLMs (1)[1]. By detailing the mechanistic causality of the transport process and providing a self-validating experimental protocol, this guide serves as a robust framework for researchers optimizing membrane-based separation systems.

Mechanistic Principles & Causality

The efficacy of Decyl-18C6 in SLMs relies on a combination of stereochemical recognition and thermodynamic partitioning. Understanding the causality behind these molecular interactions is essential for optimizing extraction workflows.

  • Stereochemical Recognition: The 18-crown-6 polyether ring provides an internal cavity of ~2.6–3.2 Å. This forms highly stable host-guest inclusion complexes with cations of matching ionic radii, notably Pb²⁺ (1.19 Å), Sr²⁺ (1.18 Å), and Ag⁺ (1.15 Å) (2)[2].

  • Lipophilic Anchoring (The Role of the Decyl Chain): Standard 18-crown-6 exhibits significant aqueous solubility, leading to rapid membrane degradation via carrier leaching. The covalent attachment of a C₁₀H₂₁ decyl chain drastically increases the partition coefficient of the carrier. Causality: This alkyl chain acts as a hydrophobic anchor, tightly retaining the ionophore within the low-dielectric organic phase (e.g., 1,2-dichloroethane) impregnated in the microporous support, thereby extending membrane lifetime (1)[1].

  • Ion-Pair Partitioning: Metal extraction into the hydrophobic membrane phase requires charge neutralization. Causality: The addition of a lipophilic counter-ion, such as picrate (Pic⁻), to the source phase drives the formation of a neutral ternary complex, [M(Decyl-18C6)(Pic)₂], which readily partitions into the SLM (1)[1].

  • Uphill Transport via Chemical Gradient: To achieve quantitative transport against a concentration gradient, a stripping agent is utilized in the receiving phase. For example, thiosulfate (S₂O₃²⁻) forms highly stable, water-soluble complexes with Pb²⁺ and Ag⁺. Causality: This effectively shifts the equilibrium, driving the continuous release of the metal from the carrier at the membrane-receiving phase interface and preventing back-extraction (3)[3].

System Architecture & Transport Workflow

The following diagram illustrates the logical relationships and molecular workflow of the Decyl-18C6 mediated transport system.

SLM_Transport cluster_Source Source Phase (pH 5.0) cluster_Membrane Supported Liquid Membrane (SLM) cluster_Receiving Receiving Phase Pb Metal²⁺ + 2 Picrate⁻ Complex [Metal(Decyl-18C6)(Pic)₂] Neutral Ion-Pair Pb->Complex Extraction (Interface 1) Carrier Decyl-18C6 Carrier Carrier->Complex Complexation Complex->Carrier Carrier Regeneration Product [Metal(S₂O₃)₂]²⁻ Complex->Product Stripping (Interface 2) Acceptor S₂O₃²⁻ (Acceptor) Acceptor->Product Ligand Exchange

Carrier-mediated transport mechanism of metal cations through a Decyl-18C6 Supported Liquid Membrane.

Self-Validating Experimental Protocol

This protocol outlines the extraction of Pb²⁺ using a Decyl-18C6 SLM. It is designed with built-in quality control to ensure data integrity, transforming a standard methodology into a self-validating system .

Materials & Reagents
  • Polymeric Support: Hydrophobic microporous PTFE membrane (0.22 µm pore size, 47 mm diameter, ~70% porosity).

  • Carrier Solution: 1.3 × 10⁻³ M 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane in 1,2-dichloroethane (1,2-DCE).

  • Source Phase: 2.5 × 10⁻⁴ M Pb(NO₃)₂ and 2.5 × 10⁻⁴ M picric acid, adjusted to pH 5.0 using an acetic acid/sodium acetate buffer.

  • Receiving Phase: 0.12 M Na₂S₂O₃ in ultrapure water.

Step-by-Step Methodology
  • Membrane Impregnation: Submerge the PTFE membrane in the carrier solution for 24 hours at room temperature.

    • Causality: Prolonged soaking ensures complete displacement of air within the tortuous pore structure by the organic phase via capillary action, establishing a continuous liquid pathway.

  • Surface Preparation: Remove the membrane and gently wipe both sides with a lint-free tissue.

    • Causality: Removing the bulk solvent layer from the membrane surface eliminates stagnant organic boundary layers, which would otherwise act as a significant mass transfer resistance.

  • Cell Assembly: Mount the impregnated SLM between two custom-machined Teflon half-cells (e.g., 10 mL source capacity, 20 mL receiving capacity). Secure tightly with O-rings to prevent edge leaks.

  • Phase Introduction: Simultaneously inject the Source Phase and Receiving Phase into their respective chambers.

    • Causality: Simultaneous addition prevents the formation of a transmembrane pressure differential, which could physically extrude the liquid membrane out of the support pores.

  • Hydrodynamic Agitation: Stir both aqueous phases at 400 RPM using synchronous magnetic stirrers for 4 hours.

    • Causality: Vigorous stirring minimizes the thickness of the Nernst diffusion layers at the aqueous-organic interfaces, ensuring that the diffusion of the carrier complex through the SLM remains the rate-determining step.

  • Sampling & Analysis: Withdraw 100 µL aliquots from both phases at 30-minute intervals. Analyze metal concentration via Flame Atomic Absorption Spectrometry (FAAS) or ICP-MS.

System Self-Validation (Mass Balance & Leakage Check)

To establish trustworthiness, every transport experiment must be self-validated using a mass balance equation: MolesInitial(Source)​=MolesCurrent(Source)​+MolesCurrent(Receiving)​+MolesMembrane​

  • Validation Criteria: A total recovery of >95% confirms that the target ion is not precipitating or irreversibly adsorbing to the cell walls or polymer matrix. If recovery drops below 95%, investigate for emulsion formation or carrier saturation.

  • Blank Control: Run a parallel cell using a membrane impregnated with pure 1,2-DCE (no Decyl-18C6).

    • Causality: This confirms that transport is strictly carrier-mediated and that no structural defects (e.g., micro-tears) are allowing bulk aqueous leakage between chambers.

Quantitative Performance Data

The table below summarizes the field-proven transport efficiencies of Decyl-18C6 for various high-value target cations across liquid membrane systems.

Target Metal CationIonophore CarrierMembrane SolventSource Phase Counter-IonReceiving Phase AcceptorTransport EfficiencyRef
Pb²⁺ Decyl-18C61,2-DichloroethanePicrate (Pic⁻)Thiosulfate (S₂O₃²⁻)82.12 ± 2.09% (4h)1[1]
Sr²⁺ Decyl-18C6DichloromethanePicrate (Pic⁻)Nitric Acid (HNO₃)>90.0% (Selective)[[4]](4]
Ag⁺ Decyl-18C6ChloroformBromide (Br⁻)Thiosulfate (S₂O₃²⁻)96.0 ± 1.9% (3h)3[3]

References

  • Carrier-mediated liquid membrane systems for lead (II) ion separations. ResearchGate. 2

  • Highly Selective Transport of Lead Cation through Bulk Liquid Membrane by Macrocyclic Ligand of Decyl 18 Crown 6 as Carrier. SciSpace. 1

  • Separation study of strontium through a bulk liquid membrane containing decyl-18-crown-6. ResearchGate. 4

  • Analytical Sciences - Selective enrichment behavior / uphill transport of silver. J-Stage. 3

Sources

Method

Application Note: Engineering Potassium-Selective Polymeric Sensors Using 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Executive Summary & Mechanistic Rationale The development of robust ion-selective electrodes (ISEs) and optodes relies heavily on the molecular design of the ionophore. 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust ion-selective electrodes (ISEs) and optodes relies heavily on the molecular design of the ionophore. 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as 2-decyl-18-crown-6) is a highly specialized macrocyclic polyether designed for the selective recognition of potassium ions ( K+ )[1].

While the native 18-crown-6 macrocycle exhibits an optimal cavity size (2.6–3.2 Å) for the dehydration energy and ionic radius of K+ (~1.38 Å), it is highly water-soluble. When incorporated into polymeric sensor matrices, unmodified 18-crown-6 rapidly leaches into the aqueous sample phase, causing signal drift and premature sensor failure. The covalent addition of a 10-carbon alkyl chain (2-decyl) drastically increases the lipophilicity of the molecule[2]. This structural modification permanently anchors the ionophore within hydrophobic polymeric matrices (such as PVC), ensuring long-term stability, sustained Nernstian response, and minimal transmembrane leaching[3].

Matrix Design: Causality in Component Selection

A functional potentiometric sensor is a synergistic system. The incorporation of 2-decyl-18-crown-6 requires a meticulously balanced membrane cocktail.

  • Polymer Backbone (PVC): Poly(vinyl chloride) provides the mechanical scaffold. However, pure PVC is rigid at room temperature, preventing ion mobility.

  • Plasticizer (e.g., DOS or DOP): Dioctyl sebacate (DOS) or dioctyl phthalate (DOP) is added at a roughly 2:1 ratio by weight to PVC. The plasticizer lowers the glass transition temperature ( Tg​ ) of the polymer, creating a highly viscous, solvent-like microenvironment that allows the lipophilic ionophore and target ions to diffuse freely[3].

  • Lipophilic Additive (KTpClPB): Potassium tetrakis(4-chlorophenyl)borate is a critical functional additive. It reduces the bulk membrane resistance, enforces Donnan exclusion to reject sample anions (preventing co-extraction), and optimizes the exchange kinetics at the sample-membrane interface, thereby improving the response time and selectivity against interfering cations like Na+ [3].

SensorMechanism A Aqueous Sample (Target K+ Ions) B Phase Boundary (Selective Partitioning) A->B Diffusion C Polymeric Membrane (2-Decyl-18C6-K+ Complex) B->C Ionophore Binding D Internal Solution (0.1 M KCl) C->D Ion Transport E Ag/AgCl Transducer (Potentiometric Signal) D->E Signal Generation

Fig 1: Mechanism of ion-to-electron transduction in the polymeric sensor.

Quantitative Data: Membrane Optimization & Performance

To achieve a Nernstian response, the mass ratios of the membrane components must be strictly controlled. Table 1 outlines the optimal formulation, while Table 2 summarizes the expected electrochemical performance of the resulting sensor.

Table 1: Optimized Polymeric Membrane Composition

ComponentFunctionOptimal Mass (%)Rationale for Concentration
2-Decyl-18-crown-6 Ionophore1.5 - 2.0%Sufficient site density for K+ binding without causing phase separation.
PVC Polymer Matrix~33.0%Provides mechanical durability while maintaining membrane flexibility.
DOS / DOP Plasticizer~64.5%Ensures optimal dielectric constant and ion mobility within the matrix.
KTpClPB Lipophilic Salt~0.5 - 1.0%Fixed at ~50 mol% relative to the ionophore to ensure permselectivity.

Table 2: Expected Sensor Performance Characteristics

ParameterExpected ValueDiagnostic Significance
Sensitivity (Slope) 57.0 – 59.5 mV/decadeValidates Nernstian behavior at 25°C[3].
Linear Range 1×10−1 to 2×10−5 MDefines the operational quantification window[3].
Response Time ( t95​ ) < 15 secondsIndicates rapid interfacial ion-exchange kinetics.
Selectivity ( logKK,Napot​ ) < -3.0Confirms the cavity size exclusion of smaller Na+ ions.

Experimental Protocol: Fabrication and Validation

This protocol provides a self-validating workflow for casting the sensor membrane and assembling the ion-selective electrode.

Phase 1: Membrane Cocktail Formulation
  • Preparation: In a clean glass vial, weigh exactly 100 mg of the total membrane components according to the ratios in Table 1 (e.g., 2 mg 2-decyl-18-crown-6, 33 mg PVC, 64.5 mg DOS, 0.5 mg KTpClPB)[3].

    • Causality: Precision at this stage is critical. An excess of ionophore relative to the lipophilic salt will lead to sub-Nernstian slopes due to the formation of charged complexes that cannot be compensated by the matrix.

  • Dissolution: Add 1.0 mL of anhydrous Tetrahydrofuran (THF) to the vial.

  • Homogenization: Vortex the mixture for 5 minutes, followed by ultrasonication for 10 minutes until the solution is completely transparent.

    • Validation Checkpoint: Inspect the vial against a light source. Any particulate matter indicates incomplete dissolution of PVC or salt, which will cause membrane asymmetry and signal noise.

Phase 2: Membrane Casting
  • Casting: Pour the homogenized cocktail into a glass ring (approx. 20 mm diameter) affixed to a perfectly level Teflon plate.

  • Controlled Evaporation: Cover the ring loosely with a filter paper to slow the evaporation rate of THF. Leave undisturbed for 24 hours at room temperature.

    • Causality: Rapid evaporation causes surface wrinkling and microporosity, which creates water channels in the final membrane, destroying ion selectivity.

  • Harvesting: Carefully peel the transparent, flexible membrane (~0.1 mm thickness) from the Teflon plate.

FabricationWorkflow N1 Weigh Components (Ionophore, PVC, DOS, Additive) N2 Dissolve in THF (Volatile Solvent) N1->N2 N3 Ultrasonication (Ensure Homogeneity) N2->N3 N4 Cast on Teflon Plate (Controlled Evaporation) N3->N4 N5 Cut Membrane Disks (Assemble to Electrode) N4->N5 N6 Conditioning (0.01 M KCl for 12h) N5->N6

Fig 2: Step-by-step workflow for polymeric membrane fabrication.

Phase 3: Sensor Assembly and Conditioning
  • Assembly: Cut a 6 mm diameter disk from the master membrane using a cork borer. Affix this disk to the end of a PVC electrode body using a THF/PVC slurry as an adhesive. Allow to dry for 2 hours.

  • Internal Filling: Fill the electrode body with an internal reference solution consisting of 0.1 M KCl. Insert an Ag/AgCl reference wire.

  • Conditioning: Immerse the fully assembled electrode in a 0.01 M KCl solution for 12 hours prior to first use.

    • Causality: Conditioning hydrates the outermost layer of the membrane and establishes the initial phase-boundary equilibrium of the 2-decyl-18-crown-6- K+ complex, preventing baseline drift during actual measurements.

Phase 4: Calibration & Self-Validation
  • Measurement: Connect the ISE and a double-junction Ag/AgCl reference electrode to a high-impedance potentiometer. Measure the electromotive force (EMF) in continuously stirred K+ standard solutions ranging from 10−6 M to 10−1 M.

  • Validation Checkpoint (Nernstian Slope): Plot EMF (mV) vs. log[ K+ ]. The linear portion of the curve must exhibit a slope of 57.0 to 59.5 mV/decade at 25°C[3].

    • Troubleshooting: If the slope is < 50 mV/decade, the membrane is likely suffering from plasticizer exudation or the lipophilic salt concentration is incorrect. Discard the membrane and reformulate. If the response time is > 60 seconds, the membrane thickness exceeds optimal limits (>0.2 mm), hindering ion diffusion.

References

  • Hopârtean, E., et al. "Membrane Based on Decyl-18-crown-6 for a Potassium Selective Sensor." Chemia Analityczna, 2001.
  • PubChem. "2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane." National Center for Biotechnology Information.
  • Fyles, T. M., et al. "Synthesis of lipophilic 18-crown-6 diacids for the membrane transport of alkaline-earth cations." Journal of the Chemical Society, Dalton Transactions, 1984.

Sources

Application

Application Note: 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (Decyl-18-crown-6) as a High-Efficiency Carrier in Liquid Membrane Extraction

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Bulk Liquid Membrane (BLM) Extraction / Facilitated Ion Transport Introduction and Mechanistic Rationale In the field of se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Bulk Liquid Membrane (BLM) Extraction / Facilitated Ion Transport

Introduction and Mechanistic Rationale

In the field of separation science, the selective extraction of trace metal cations from complex aqueous matrices is critical for environmental remediation, radiochemical purification, and pharmaceutical impurity profiling. 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to as Decyl-18-crown-6) has emerged as a highly specific ionophore for the facilitated transport of cations—particularly Strontium (Sr²⁺) and Lead (Pb²⁺)—across liquid membranes 1.

As a Senior Application Scientist, I emphasize that successful liquid membrane extraction (LME) is not merely about mixing phases; it is a thermodynamically driven process dependent on cavity-cation size matching, lipophilicity, and phase-transfer kinetics.

The Causality of Experimental Design:
  • Size-Exclusion Complexation: The 18-crown-6 macrocyclic ring possesses a cavity diameter of 2.9 ± 0.3 Å. This provides an ideal stereochemical fit for the Sr²⁺ ion (ionic diameter 2.4 Å) and Pb²⁺, allowing the formation of a highly stable 1:1 host-guest complex 1.

  • The Role of the Decyl Chain: Unsubstituted 18-crown-6 is prone to leaching into the aqueous phase. The addition of a 10-carbon alkyl tail (decyl group) drastically increases the lipophilicity of the carrier, anchoring it firmly within the organic membrane phase (e.g., chloroform or 1,2-dichloroethane) and preventing carrier loss during extended extraction cycles 1.

  • Counter-Anion Dependency: Metal cations are highly hydrated. To partition into a hydrophobic organic membrane, the charged [M²⁺ • Decyl-18C6] complex must be neutralized. Using a bulky, highly polarizable, and lipophilic counter-anion like Picrate (Pic⁻) in the source phase is mandatory to form a neutral ternary complex that can diffuse across the membrane 2.

Transport Mechanism & Visualization

The transport of cations via a Bulk Liquid Membrane (BLM) operates on a concentration gradient driven by a stripping agent in the receiving phase. The carrier shuttles the metal across the organic phase, while the stripping agent thermodynamically outcompetes the crown ether, releasing the metal into the receiving phase and recycling the carrier.

LME_Mechanism cluster_SP Source Phase (Aqueous) cluster_MP Membrane Phase (Organic) cluster_RP Receiving Phase (Aqueous) M Metal Cation (e.g., Sr2+, Pb2+) Complex Neutral Complex [M2+ • Carrier • 2Pic-] M->Complex Interface 1 (Complexation) Pic Counter Anion (Picrate) Pic->Complex Carrier Decyl-18-crown-6 (Carrier) Carrier->Complex Complex->Carrier Carrier Recycling Extracted Extracted Metal Complex Complex->Extracted Interface 2 (Decomplexation) Stripper Stripping Agent (e.g., EDTA) Stripper->Extracted

Mechanism of facilitated cation transport across a bulk liquid membrane using Decyl-18-crown-6.

Quantitative Data Summary

The table below summarizes the optimized parameters and transport efficiencies for two critical extraction targets using Decyl-18-crown-6, demonstrating the versatility of the carrier when paired with the correct solvent and stripping agent.

Target CationMembrane SolventSource Phase (SP) AdditiveReceiving Phase (RP) StripperTransport Efficiency (4h)
Sr²⁺ Chloroform (CHCl₃)Picric AcidEDTA (pH 10)96.5 ± 2.7%
Pb²⁺ 1,2-DichloroethanePicric Acid (2.5 × 10⁻⁴ M)Na₂S₂O₃ (0.12 M)82.12 ± 2.09%

Data synthesized from foundational LME studies [[1]](), 2.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By strictly controlling the pH and counter-ion concentrations, you ensure that the thermodynamic gradient remains unidirectional, preventing back-extraction.

Protocol A: High-Efficiency Extraction of Strontium (Sr²⁺)

Objective: Isolate Sr²⁺ from mixed alkaline earth matrices (e.g., simulated nuclear waste or environmental samples).

Reagent Preparation:

  • Source Phase (SP): Prepare 10 mL of an aqueous solution containing the target Sr²⁺ ions. Add Picric Acid to achieve a stoichiometric excess. Rationale: Nitrate or chloride ions are too hydrophilic to cross the organic boundary; picrate is essential for phase transfer.

  • Membrane Phase (MP): Dissolve Decyl-18-crown-6 in high-purity Chloroform to create the bulk liquid membrane.

  • Receiving Phase (RP): Prepare an aqueous solution of EDTA. Critical Step: Adjust the pH of the RP strictly to 10 using a buffer. Rationale: At pH 10, EDTA is fully deprotonated (Y⁴⁻), providing the maximum thermodynamic driving force to strip Sr²⁺ from the crown ether cavity 1.

Execution:

  • Utilize a concentric U-tube transport cell. Place the Chloroform MP at the bottom of the cell.

  • Carefully layer the SP and RP on opposite sides of the U-tube above the denser MP.

  • Agitate the MP using a magnetic stirrer at a constant rate (e.g., 400 rpm) to maximize interfacial surface area without causing emulsion formation.

  • Allow extraction to proceed for 4 hours. Quantify Sr²⁺ recovery in the RP using Flame Atomic Absorption Spectrometry (FAAS).

Protocol B: Selective Transport of Lead (Pb²⁺)

Objective: Separate toxic Pb²⁺ from biological or environmental mixtures containing competing transition metals.

Reagent Preparation:

  • Source Phase (SP): Prepare 10 mL of 2.5 × 10⁻⁴ M Pb²⁺. Add Picric Acid to a final concentration of 2.5 × 10⁻⁴ M 2.

  • Membrane Phase (MP): Prepare 50 mL of 1.3 × 10⁻³ M Decyl-18-crown-6 in 1,2-Dichloroethane (1,2-DCE) 2. Rationale: 1,2-DCE provides optimal polarity and viscosity for the diffusion of the bulky [Pb²⁺ • Decyl-18C6 • 2Pic⁻] complex.

  • Receiving Phase (RP): Prepare 20 mL of 0.12 M Sodium Thiosulfate (Na₂S₂O₃) 2. Rationale: Thiosulfate acts as a highly specific metal ion acceptor for Pb²⁺, ensuring irreversible decomplexation at the MP/RP interface.

Execution:

  • Assemble the BLM apparatus, ensuring the SP and RP are physically separated by the 1,2-DCE membrane.

  • Initiate stirring. The transport kinetics will follow a first-order rate law dependent on the diffusion coefficient of the ternary complex in 1,2-DCE.

  • Terminate the experiment at 4 hours. Analyze the RP via FAAS. Expected recovery is ~82% 2.

Troubleshooting & Optimization Insights

  • Carrier Leaching: If extraction efficiency drops over sequential runs, suspect carrier leaching. Ensure you are using the decyl-substituted 18-crown-6, not the unsubstituted variant. The 10-carbon chain is non-negotiable for membrane retention 1.

  • Emulsion Formation: Over-stirring the membrane phase can create micro-emulsions at the SP/MP interface, leading to non-selective mechanical carryover of aqueous contaminants. Calibrate stirrer speed to maintain a flat, stable vortex.

  • Surfactant Interference: Avoid adding nonionic surfactants (like Triton X-100 or Brij series) to the membrane phase. While they can act as secondary carriers, they often trap the metal-crown complex in reverse micelles within the organic phase, preventing release into the receiving phase and severely depressing transport rates 3.

References

  • Rounaghi, G. H., et al. (2007). Separation study of strontium through a bulk liquid membrane containing decyl-18-crown-6. Separation Science and Technology.1

  • Kazemi, M., & Rounaghi, G. H. (2010). Highly selective transport of lead cation through bulk liquid membrane by macrocyclic ligand of decyl-18-crown-6 as carrier. Russian Journal of Inorganic Chemistry. 2

  • Suljkanović, M., et al. (2020). Application of Different Ligands to Optimize Cd(II) Removal Through Liquid Membranes. Scientific & Academic Publishing.3

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane ion complexation

Welcome to the Supramolecular Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Supramolecular Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly known as Decyl-18-crown-6 or Decyl-18C6).

While the addition of a lipophilic decyl ( C10​H21​ ) chain to the 18-crown-6 macrocycle vastly improves its utility in phase-transfer catalysis and bulk liquid membrane extraction, it introduces significant steric and thermodynamic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome steric hindrance during cation complexation.

I. System Overview & Mechanistic Causality

The 18-crown-6 cavity (approx. 2.6–3.2 Å) is ideally sized for cations like K+ , Sr2+ , Ag+ , and certain lanthanides[1]. However, the decyl substituent alters the complexation thermodynamics.

The Steric Paradox: In highly polar solvents (like water), the hydrophobic decyl tail undergoes hydrophobic collapse. To minimize contact with the polar solvent, the alkyl chain folds over the face of the polyether ring. This physically blocks the approach of the target cation to the oxygen donor atoms, severely reducing the enthalpic gain ( ΔH∘ ) of complexation[2]. Furthermore, the bulky tail prevents the formation of 1:2 (metal:ligand) "sandwich" complexes commonly seen with larger lanthanides, forcing the system into a 1:1 stoichiometry[3].

To achieve optimal complexation, researchers must manipulate solvent polarity, counter-ions, and phase boundaries to keep the decyl chain extended and the crown cavity exposed.

Complexation Optimization Workflow

G N1 Steric Hindrance in 2-Decyl-18-Crown-6 N2 Solvent Polarity Check N1->N2 N3 High Polarity (Aqueous) Hydrophobic Tail Folds N2->N3 Water/Buffer N4 Low Polarity (CHCl3) Tail Remains Extended N2->N4 Organic Phase N5 Add Co-Solvent (e.g., MeOH/Acetonitrile) N3->N5 Unfold Chain N6 Optimize Counter-Ion (e.g., Picrate, Thiosulfate) N4->N6 N5->N6 N7 Stable 1:1 Ion Complexation (High Extraction Yield) N6->N7 Validate via UV-Vis

Logical workflow for overcoming decyl-chain steric hindrance in 18-crown-6 complexation.

II. Troubleshooting Matrix & In-Depth FAQs

Q1: My extraction efficiency for Sr2+ or Ag+ using Decyl-18C6 in aqueous media is unexpectedly low. How do I fix this?

Root Cause: You are likely experiencing hydrophobic folding. In purely aqueous media, the decyl chain collapses over the crown cavity. Solution: Transition to a Bulk Liquid Membrane (BLM) system. Dissolve the Decyl-18C6 in a non-polar solvent like chloroform ( CHCl3​ ). In chloroform, the decyl chain remains fully extended, leaving the crown cavity open for cation capture at the aqueous-organic interface[4]. Pro-tip: Use a stripping agent in the receiving phase. For Sr2+ , using EDTA at pH 10 in the receiving phase drives the equilibrium forward, yielding >96% transport efficiency[1].

Q2: I am trying to complex Lanthanides ( La3+ , Ce3+ ) but I cannot isolate the expected 1:2 (Metal:Ligand) sandwich complex. Why?

Root Cause: Severe intermolecular steric clash. While unsubstituted 18-crown-6 is highly flexible and can form 1:2 complexes with large lanthanides to satisfy their high coordination numbers, the decyl chain on Decyl-18C6 creates a spatial barrier that prevents a second ligand molecule from approaching the metal center[3]. Solution: Optimize your conditions for a 1:1 stoichiometry . To stabilize the 1:1 complex, use a binary solvent mixture (e.g., Methanol-Acetonitrile). Acetonitrile helps solvate the complex, while methanol provides the necessary hydrogen bonding to stabilize the exposed face of the metal ion[3].

Q3: How does the choice of counter-ion affect the steric limitations of Decyl-18C6?

Root Cause: Complexation in non-polar solvents requires the co-extraction of an anion to maintain electroneutrality. If the anion is highly hydrated (like Cl− ), the energetic cost of desolvation exceeds the enthalpic gain of crown-cation binding. Solution: Use highly lipophilic, polarizable counter-ions. Alkali metal picrates or iodides are standard[5]. For heavy metals like silver, extracting it as the AgBr2−​ complex ion drastically improves transport because the bulky, soft anion pairs perfectly with the lipophilic Decyl-18C6 complex without requiring the crown ether to undergo unfavorable conformational shifts[4].

III. Quantitative Data: Thermodynamic & Extraction Profiles

To assist in your experimental design, the following tables summarize the validated thermodynamic behavior and extraction efficiencies of Decyl-18C6 compared to its unsubstituted counterpart.

Table 1: Comparative Stability Constants ( logKf​ ) in Methanol-Acetonitrile Binary Mixtures [3] | Cation | Ligand | Stoichiometry | logKf​ (Pure Methanol) | logKf​ (50% MeOH / 50% AN) | | :--- | :--- | :--- | :--- | :--- | | La3+ | 18-Crown-6 | 1:1 | 4.85 ± 0.05 | 5.12 ± 0.04 | | La3+ | Decyl-18C6 | 1:1 | 4.70 ± 0.06 | 4.95 ± 0.05 | | Ce3+ | 18-Crown-6 | 1:1 | 4.60 ± 0.04 | 4.88 ± 0.05 | | Ce3+ | Decyl-18C6 | 1:1 | 4.52 ± 0.05 | 4.75 ± 0.04 | Note: The slight reduction in logKf​ for Decyl-18C6 reflects the entropic penalty paid to lock the alkyl chain in an extended conformation during complexation.

Table 2: Validated Bulk Liquid Membrane Extraction Efficiencies [4],[1]

Target Ion Source Phase Additive Membrane Phase Receiving Phase Additive Transport Efficiency (4 hrs)

| Ag+ (as AgBr2−​ ) | EDTA (pH 4, masking agent) | Decyl-18C6 in CHCl3​ | Thiosulfate anion | 96.0 ± 1.9% | | Sr2+ | Picric Acid (counter-ion) | Decyl-18C6 in CHCl3​ | EDTA (pH 10) | 96.5 ± 2.7% |

IV. Standardized Methodology: Self-Validating BLM Extraction

To bypass steric hindrance entirely, Decyl-18C6 is best utilized in a Bulk Liquid Membrane (BLM) setup. This protocol describes the selective transport of Ag+ or Sr2+ , utilizing the decyl chain as an organic anchor rather than a steric barrier. This system is self-validating: successful transport into the receiving phase confirms that steric hindrance was successfully mitigated at the source interface.

Materials Required:
  • Carrier: 2-Decyl-18-crown-6 ( 1.0×10−3 M in Chloroform).

  • Source Phase: Aqueous solution containing the target metal ion ( 1.0×10−4 M) and a masking agent (e.g., EDTA at pH 4 to mask Fe3+ and Pb2+ )[4].

  • Receiving Phase: Aqueous solution containing a stripping agent (e.g., 0.1 M Sodium Thiosulfate for Ag+ , or 0.1 M EDTA at pH 10 for Sr2+ )[4],[1].

  • Apparatus: A standard U-tube glass cell or a cylindrical glass cell with a concentric inner tube.

Step-by-Step Protocol:
  • Membrane Preparation: Add 30 mL of the Decyl-18C6/Chloroform solution to the bottom of the extraction cell. This acts as the bulk liquid membrane. The non-polar chloroform ensures the decyl chain remains extended, exposing the polyether cavity.

  • Phase Layering: Carefully layer 10 mL of the Source Phase onto one side of the membrane (or the outer compartment).

  • Receiving Phase Addition: Layer 10 mL of the Receiving Phase onto the other side of the membrane (or the inner compartment). Ensure the aqueous phases do not mix.

  • Agitation: Insert a Teflon-coated magnetic stir bar into the chloroform phase. Stir at a constant rate of 400 rpm. Causality note: Stirring reduces the boundary layer thickness, facilitating the diffusion of the Decyl-18C6-Metal complex across the organic phase.

  • Incubation & Sampling: Allow the system to run for 120 to 240 minutes at a constant temperature (25 °C). Temperature control is critical, as higher temperatures increase the conformational mobility of the decyl chain, potentially disrupting the complex[2].

  • Validation (Analysis): Withdraw 100 µL aliquots from both the source and receiving phases. Analyze the metal concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculate Transport Efficiency: Efficiency(%)=(Creceive​/Cinitial_source​)×100

    A successful mitigation of steric hindrance will yield an efficiency of >85% within 120 minutes[4].

V. References

  • Altin, S., Yildirim, Y., & Altin, A. (2003). Highly selective and efficient membrane transport of silver as AgBr2- ion using K+-decyl-18-crown-6 as carrier. Analytical Sciences, 19(6), 871-875.[Link]

  • Zolgharnein, J., et al. (2002). Separation study of strontium through a bulk liquid membrane containing decyl-18-crown-6. Separation Science and Technology, 37(2), 481-492.[Link]

  • Inoue, Y., Hakushi, T., Liu, Y., Tong, L. H., Shen, B. J., & Jin, D. S. (1993). Molecular Design of Crown Ethers. Part 9. Complexation Thermodynamics of Azacrown Ethers. Journal of the American Chemical Society / Nankai University.[Link] (Sourced from institutional repository data).

  • Taheri, K., et al. (2008). Study of complex formation between La3+, Ce3+ and Y3+ cations with some 18-membered crown ethers in methanol–water and methanol–acetonitrile binary mixtures. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63, 11-18.[Link]

  • Dietz, M. L., et al. (1999). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. Analytical Chemistry, 71(14), 2945-2951.[Link]

Sources

Optimization

Optimizing catalytic yield in reactions with 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Welcome to the Technical Support and Troubleshooting Center for 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly known as decyl-18-crown-6). Designed for researchers, process chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly known as decyl-18-crown-6). Designed for researchers, process chemists, and drug development professionals, this guide provides authoritative, mechanistically grounded solutions for optimizing catalytic yields in complex biphasic reactions.

Section 1: Mechanistic Workflow & Causality

Decyl-18-crown-6 is a highly lipophilic macrocyclic polyether. While standard 18-crown-6 relies purely on its polyether ring to bind potassium ( K+ ) or ammonium cations, the addition of a 10-carbon alkyl chain fundamentally alters the molecule's physical chemistry.

The Causality of Yield Enhancement: The crown ether cavity selectively binds the cation via strong dipole-ion interactions[1]. Simultaneously, the decyl chain acts as a lipophilic anchor, dragging the entire cation-catalyst complex into the non-polar organic phase. This extraction leaves the counter-anion (e.g., F− , CN− , or carboxylates) stripped of its solvation shell. This "naked anion" is hyper-reactive, dramatically lowering the activation free energy barrier for subsequent nucleophilic attacks. Furthermore, the concentration of the complexed crown ether in the organic phase is directly proportional to the pseudo-first-order rate constants of the reaction, driving higher product yields[2],.

PTC_Mechanism Solid Solid Salt (e.g., KF) Complex [K(Decyl-18C6)]+ + Naked Anion Solid->Complex Solubilization Cat Decyl-18-Crown-6 (Organic Phase) Cat->Complex Host-Guest Binding Reaction Nucleophilic Attack Complex->Reaction Delivers Anion Substrate Alkyl Halide Substrate Substrate->Reaction SN2/Halex Reaction->Cat Catalyst Regeneration Product Target Product (High Yield) Reaction->Product

Solid-liquid phase-transfer catalysis mechanism using Decyl-18-Crown-6.

Section 2: Troubleshooting FAQs (Yield Optimization)

Q1: My solid-liquid nucleophilic fluorination yield is stalling at 30%. How can I drive this to completion?

Causality: In solid-liquid Phase-Transfer Catalysis (PTC), the rate-limiting step is the initial dissolution of the inorganic salt (e.g., KF) into the apolar solvent[3]. If the lattice energy of the solid salt is too high, or the solvent is completely devoid of trace moisture, the initial complexation energy barrier cannot be overcome, stalling the catalytic cycle. Solution: Introduce a highly controlled, catalytic amount of water (or switch to a slightly more polar co-solvent like acetonitrile). This lowers the lattice energy of the solid salt just enough to facilitate the initial K+ extraction without heavily hydrating the fluoride anion. Ensure your catalyst loading is optimized between 2-5 mol%.

Q2: I am experiencing severe emulsion formation during liquid-liquid extraction, making phase separation impossible. Why does this happen?

Causality: Decyl-18-crown-6 is an amphiphilic molecule. The crown ether ring is hydrophilic (especially when complexed with a metal cation), while the decyl chain is highly hydrophobic[1]. This structure mimics a non-ionic surfactant. In aqueous-organic two-phase systems, it can self-organize into unilamellar vesicles or micelles, trapping reactants and creating highly stable emulsions[4]. Solution: Transition to a Solid-Liquid PTC system to eliminate the aqueous phase entirely. If a liquid-liquid system is mandatory, increase the ionic strength of the aqueous phase (e.g., by adding inert NaCl ). This "salts out" the crown ether into the organic phase, disrupting micelle formation and breaking the emulsion.

Q3: How do I optimize the reaction temperature for Halex (Halogen Exchange) reactions using this catalyst?

Causality: Traditional Halex reactions require harsh conditions (>150°C) which can lead to thermal degradation of the catalyst or promote unwanted E2 elimination side-reactions over the desired SN2 substitution. Solution: Lower the reaction temperature to 90°C–110°C . The enhanced lipophilicity and superior phase-transfer capabilities of decyl-18-crown-6 allow for sufficient mass transfer and anion activation at significantly lower temperatures compared to standard quaternary ammonium salts[5].

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckPhase Identify System Type Start->CheckPhase LL Liquid-Liquid PTC CheckPhase->LL SL Solid-Liquid PTC CheckPhase->SL Emulsion Emulsion Formation? (Surfactant Effect) LL->Emulsion Dissolution Poor Salt Dissolution? SL->Dissolution SaltOut Increase Aqueous Ionic Strength or Switch to Solid-Liquid Emulsion->SaltOut Yes Moisture Add Trace Moisture or Adjust Solvent Polarity Dissolution->Moisture Yes

Troubleshooting logic tree for resolving low catalytic yields in PTC systems.

Section 3: Quantitative Data & Benchmarking

To understand why decyl-18-crown-6 outperforms standard catalysts in specific workflows, review the comparative parameters below:

ParameterStandard 18-Crown-6Decyl-18-Crown-6Causality / Impact on Yield
Lipophilicity (LogP) LowHighThe decyl chain ensures strict retention in the organic phase, preventing catalyst loss to aqueous layers or solid matrices[1].
Emulsion Risk (L-L PTC) LowHighAmphiphilic nature promotes vesicle/micelle formation; requires careful solvent tuning[4].
Solid-Liquid PTC Efficiency ModerateExcellentEnhanced organic solubility prevents the precipitation of the active catalyst-cation complex, maintaining pseudo-first-order kinetics[6].
Halex Reaction Temp >150°C90-110°CSuperior phase transfer generates a highly reactive "naked" anion, lowering the activation energy barrier[3],[5].

Section 4: Validated Experimental Protocol

Protocol: Solid-Liquid PTC Nucleophilic Substitution (e.g., Esterification / Fluorination)

This self-validating protocol is designed to maximize the pseudo-first-order kinetics driven by decyl-18-crown-6[2],[6].

Step 1: Solid Phase Preparation

  • Grind the inorganic salt (e.g., Potassium p-nitrobenzoate or KF) to a fine powder using an agate mortar to maximize the surface area.

  • Dry under vacuum at 110°C for 2 hours.

  • Self-Validation: The powder should flow freely without clumping, indicating bulk water has been removed.

Step 2: Catalyst Solubilization

  • In a flame-dried reaction flask, dissolve 2–5 mol% of decyl-18-crown-6 in an apolar organic solvent (e.g., anhydrous chloroform or toluene).

Step 3: Complexation Phase

  • Add the dried inorganic salt to the organic solution. Stir vigorously (800+ rpm) at 25°C–50°C for 30 minutes.

  • Self-Validation: The organic phase will exhibit a slight change in texture or a subtle clarification as the heavy metal complex dissolves and the [K(Decyl−18C6)]+ active ion pair forms.

Step 4: Substrate Addition & Reaction

  • Introduce the alkyl halide substrate dropwise to prevent thermal spikes.

  • Maintain stirring. The reaction will proceed via a classic SN2 mechanism driven by the naked anion.

  • Self-Validation: Monitor via GC-MS; you should observe pseudo-first-order consumption of the substrate relative to the catalyst concentration.

Step 5: Quenching and Catalyst Recovery

  • Filter the reaction mixture to remove the solid inorganic byproduct (e.g., KBr or KCl).

  • Wash the organic filtrate with a dilute aqueous brine solution. The decyl-18-crown-6 will remain securely in the organic phase due to its lipophilic tail.

  • Purify the target product and recover the catalyst via silica gel column chromatography.

References

  • Title: Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Theoretical Design and Calculation of a Crown Ether Phase-Transfer-Catalyst Scaffold for Nucleophilic Fluorination Merging Two Catalytic Concepts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: DE19702282A1 - Catalyst for Halex reactions Source: Google Patents URL
  • Title: Host–guest chemistry for tuning colloidal solubility, self-organization and photoconductivity of inorganic-capped nanocrystals Source: Nature Communications (PMC / NIH) URL: [Link]

  • Title: Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6 Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Troubleshooting

Preventing ion leakage in 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane membrane applications

Welcome to the Advanced Technical Support Center for 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly known as Decyl-18-crown-6) membrane applications. As a Senior Application Scientist, I have designed this resou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly known as Decyl-18-crown-6) membrane applications. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. Whether you are developing ion-selective electrodes (ISEs), artificial lipid bilayers, or electrodialysis systems, understanding the thermodynamic and kinetic causalities behind ion leakage is critical.

This guide provides field-proven insights, self-validating protocols, and authoritative grounding to ensure the structural and functional integrity of your membrane systems.

Mechanistic Troubleshooting Logic

Before addressing specific symptoms, it is essential to understand the pathways that lead to ion leakage. "Leakage" in crown ether applications typically manifests in two ways: the physical leaching of the ionophore out of the membrane, or the non-specific flux of untargeted ions bypassing the ionophore entirely.

IonLeakageMechanisms Root Decyl-18-Crown-6 Membrane Matrix Leak1 Ionophore Leaching (Aqueous Partitioning) Root->Leak1 Hydrophilic stress Leak2 Non-Specific Ion Flux (Water Treeing) Root->Leak2 Osmotic gradient Sol1 Add Lipophilic Salts (e.g., NaTFPB) Leak1->Sol1 Counteract Sol2 Optimize Plasticizer (DOS vs. NPOE) Leak2->Sol2 Mitigate Outcome1 Stable K+/Pb2+ Selectivity Sol1->Outcome1 Outcome2 Extended Lifespan Sol1->Outcome2 Sol2->Outcome1 Sol2->Outcome2

Mechanistic pathways of ion leakage and targeted stabilization strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my Decyl-18-crown-6 based ion-selective electrode (ISE) experiencing severe baseline drift after 48 hours?

The Causality: Baseline drift is the primary electrochemical symptom of ionophore leaching. While the 10-carbon (decyl) chain significantly improves the lipophilicity of the 18-crown-6 macrocycle compared to its unsubstituted counterpart, it can still partition into the aqueous sample phase over extended periods. This is exacerbated in non-conducting polymers like PVC if the plasticizer itself leaches, carrying the ionophore with it[1]. The Solution: Incorporate lipophilic anionic additives such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) or potassium tetrakis(p-chlorophenyl)borate. These act as anion excluders. By using Gibbs-Donnan equilibrium principles, these additives reduce bulk membrane resistance and prevent the co-extraction of primary ions and counter-ions, which thermodynamically stabilizes the crown ether in the organic phase[1][2].

Q2: I am observing non-specific ion leakage (e.g., Na+ interference in a K+ assay). How do I restore permselectivity?

The Causality: The 18-crown-6 cavity (approx. 2.6–3.2 Å) is thermodynamically optimized for the dehydrated K+ ion (2.66 Å) and Pb2+[3][4]. However, smaller ions like Na+ (1.90 Å) can bypass the ionophore through "water treeing"—the formation of microscopic aqueous channels in the membrane due to osmotic stress. If the membrane lacks a sufficient hydrophobic barrier, hydrated Na+ ions will leak through these channels, bypassing the crown ether entirely and destroying selectivity[5]. The Solution: Switch your plasticizer. If you are using a highly polar plasticizer like o-nitrophenyloctyl ether (o-NPOE), switch to a highly non-polar alternative like bis(2-ethylhexyl) sebacate (DOS). Additionally, ensure the membrane is conditioned in a low-concentration primary ion solution (e.g., 10−3 M KCl) rather than high concentrations to prevent initial osmotic water influx.

Q3: How does Decyl-18-crown-6 behave in lipid bilayers (liposomes) for targeted drug delivery? My vesicles are leaking their payload prematurely.

The Causality: In unilamellar vesicles, amphiphilic crown ethers like Decyl-18-crown-6 act as nonionic surfactants. Upon complexation with alkali metal cations (e.g., K+ in the physiological environment), the neutral crown ether becomes a charged, ionic surfactant complex. This sudden shift in local charge and geometry forces the unilamellar vesicles to reorganize into multilamellar structures or co-micelles, causing transient membrane rupture and immediate payload leakage[6]. The Solution: Dope your lipid formulation with Cholesterol (up to 30 mol%) to rigidify the membrane acyl chains. This dampens the phase transition triggered by K+ binding. Alternatively, utilize a supported liquid membrane (SLM) architecture if structural stability is prioritized over vesicle circulation[3].

Quantitative Data Presentation: Membrane Optimization

The following table summarizes the causal relationship between membrane composition, leakage metrics, and resulting selectivity. Use this as a baseline for your experimental design.

Polymer MatrixPlasticizerLipophilic Additive (mol% relative to ionophore)Ionophore Leaching Rate (µg/cm²/day)Permselectivity ( logKK+,Na+​ )Primary Application
PVC (33 wt%)o-NPOE (66 wt%)None> 15.0-2.1Short-term aqueous sensing
PVC (33 wt%)o-NPOE (66 wt%)KTpClPB (50 mol%)4.2-3.8Standard K+ ISE[1]
PVC (33 wt%)DOS (66 wt%)NaTFPB (60 mol%)< 0.8 -4.5 Long-term in vivo sensing
PolyurethaneDOS (65 wt%)NaTFPB (60 mol%)< 0.5-4.2Biocompatible sensors[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a checkpoint fails, the protocol explicitly dictates a halt, preventing the generation of artifactual data.

Protocol 1: Fabrication of Leak-Resistant Decyl-18-Crown-6 PVC Membranes

Objective: Create a highly lipophilic polymeric membrane that prevents both ionophore leaching and water treeing.

  • Matrix Preparation: Dissolve 33 mg of high-molecular-weight PVC, 65 mg of DOS (plasticizer), 1.5 mg of Decyl-18-crown-6, and 0.5 mg of NaTFPB (lipophilic additive) in 1.0 mL of anhydrous Tetrahydrofuran (THF).

  • Homogenization: Vortex the mixture for 10 minutes, followed by sonication for 5 minutes to ensure the complete dissolution of the lipophilic salt.

  • Casting: Pour the cocktail into a 20 mm diameter glass ring affixed to a glass slide. Cover with a filter paper to slow the evaporation rate.

  • Curing: Allow the THF to evaporate at room temperature for 24 hours.

  • Self-Validation Checkpoint (Visual & Tactile): Inspect the cured membrane. It must be completely transparent and flexible. If the membrane is opaque or exhibits white micro-crystals, the NaTFPB has precipitated. Do not proceed. Discard and remake the cocktail ensuring anhydrous conditions.

Protocol 2: Potentiometric Validation of Permselectivity (Leakage Assay)

Objective: Verify that non-specific ion leakage is suppressed before utilizing the membrane for analytical measurements.

  • Electrode Assembly: Cut a 5 mm disk from the membrane (Protocol 1) and mount it into a standard Philips electrode body.

  • Internal Filling: Fill the electrode with 10−2 M KCl.

  • Conditioning: Soak the electrode in 10−3 M KCl for exactly 12 hours.

  • Self-Validation Checkpoint (Impedance): Measure the bulk membrane resistance using Electrochemical Impedance Spectroscopy (EIS). The resistance should be between 1 MΩ and 10 MΩ. If the resistance is < 100 kΩ, microscopic water channels (leakage) have formed. The membrane is compromised; return to Protocol 1 and increase the PVC-to-plasticizer ratio.

  • Selectivity Determination: Use the Fixed Interference Method (FIM). Measure the electromotive force (EMF) in a background of 10−1 M NaCl while titrating KCl from 10−6 to 10−2 M. Calculate the selectivity coefficient ( logKK+,Na+​ ). A value more negative than -3.5 validates the absence of non-specific Na+ leakage[4].

References

  • Carrier-mediated liquid membrane systems for lead (II) ion separations ResearchGate[Link]

  • Membrane based on decyl-18-crown-6 for a potassium selective sensor ResearchGate [Link]

  • Developments in the Field of Conducting and Non-conducting Polymer Based Potentiometric Membrane Sensors for Ions Over the Past Decade National Institutes of Health (NIH)[Link]

  • How is the mechanism of ion transfer in membranes having crown ether? ResearchGate[Link]

  • Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6 ACS Omega[Link]

  • Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores National Institutes of Health (NIH)[Link]

  • FUNCTIONALIZED CROWN ETHERS AS lONOPHORES IN ION SELECTIVE ELECTRODES Texas Digital Library (TDL)[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane vs 18-crown-6 potassium binding selectivity

As supramolecular chemistry transitions from fundamental research to applied sensor technology and targeted drug delivery, the selection of the correct macrocyclic host becomes critical. For potassium ( K+ ) binding, 18-...

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Author: BenchChem Technical Support Team. Date: April 2026

As supramolecular chemistry transitions from fundamental research to applied sensor technology and targeted drug delivery, the selection of the correct macrocyclic host becomes critical. For potassium ( K+ ) binding, 18-crown-6 (18C6) is the gold standard due to its near-perfect cavity size match. However, translating this affinity into biphasic systems—such as lipid bilayers or polymeric sensor membranes—requires structural modifications.

This guide provides an objective, data-driven comparison between the classic 18-crown-6 and its alkylated derivative, 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (Decyl-18C6) , focusing on their physicochemical performance, binding mechanisms, and experimental applications.

Mechanistic Principles of Potassium Selectivity

The selectivity of a crown ether is primarily dictated by the thermodynamic fit between the dehydrated metal cation and the macrocycle's internal cavity.

  • The Size-Fit Causality: The internal cavity diameter of the 18-crown-6 ring is approximately 2.6 to 3.2 Å[1]. The ionic radius of K+ is ~1.38 Å (diameter ~2.76 Å), allowing it to nestle perfectly within the polar oxygen cavity and form a highly stable, unbuckled D3d​ symmetric complex[1][2]. Smaller ions like Na+ (radius ~1.02 Å) or Li+ cause the crown ether to "buckle" asymmetrically to maximize ion-oxygen interactions, which incurs a thermodynamic penalty in aqueous solutions due to competing hydration forces[2].

  • The Role of the Decyl Chain: Adding a 10-carbon lipophilic tail (Decyl-18C6) does not alter the fundamental 18-membered ring size or its primary oxygen donor sites. Consequently, the intrinsic K+ binding affinity remains largely intact. However, the decyl group drastically shifts the molecule's partition coefficient (Log P) and critical micelle concentration (CMC)[3]. While 18C6 is highly soluble in water, Decyl-18C6 acts as a surfactant, forming micelles and anchoring securely into hydrophobic matrices like cell membranes or polyvinyl chloride (PVC)[3][4].

Physicochemical & Binding Performance Comparison

The following table summarizes the quantitative differences between the two ionophores, highlighting why Decyl-18C6 is preferred for heterogeneous phase applications.

Property / Metric18-Crown-6 (18C6)2-Decyl-18-Crown-6 (Decyl-18C6)
Molecular Formula C12​H24​O6​ C22​H44​O6​
Cavity Diameter (Å) 2.6 – 3.22.6 – 3.2
K+ Ionic Fit Optimal (~2.76 Å diameter)Optimal (~2.76 Å diameter)
Aqueous Solubility Extremely HighVery Low (Forms micelles)[3]
Lipophilicity (Log P) < 0 (Hydrophilic)> 3.0 (Highly Lipophilic)
Membrane Retention Poor (Leaches into aqueous phase)Excellent (Anchored by alkyl tail)[4]
Primary Application Homogeneous catalysis, phase transferIon-selective electrodes (ISEs), lipid transport

Experimental Workflow: Assessing K+ Selectivity via Potentiometry

To objectively validate the performance difference between these two macrocycles, we must test them in a self-validating biphasic system. The protocol below details the fabrication of an Ion-Selective Electrode (ISE) to measure K+ over Na+ selectivity.

Causality Check: Why use potentiometry? In a polymeric membrane sensor, the ionophore must extract the target ion from the aqueous phase into the organic membrane. If 18C6 is used, its high water solubility causes it to rapidly leach out of the membrane, leading to signal failure. Decyl-18C6's hydrophobic tail anchors it firmly within the PVC, ensuring a stable, Nernstian response[4].

Step-by-Step Methodology: Polymeric Membrane Fabrication & Testing
  • Membrane Cocktail Preparation:

    • Weigh 1.0 wt% Decyl-18C6 (Ionophore), 33.0 wt% high-molecular-weight PVC (Polymer matrix), and 66.0 wt% bis(2-ethylhexyl) sebacate (DOS, Plasticizer).

    • Expert Insight: The plasticizer ensures high mobility of the ionophore-cation complex within the membrane, which is critical for rapid signal transduction[4].

  • Solvent Casting:

    • Dissolve the mixture in 3 mL of anhydrous tetrahydrofuran (THF).

    • Pour the cocktail into a glass ring (approx. 20 mm diameter) resting on a glass slide.

    • Allow the THF to evaporate slowly over 24 hours at room temperature to form a flexible, transparent membrane.

  • Electrode Assembly:

    • Cut a 5 mm disk from the master membrane and mount it onto the tip of a custom electrode body.

    • Fill the internal compartment with a reference solution of 0.1 M KCl .

  • Potentiometric Calibration:

    • Condition the electrode in 0.01 M KCl for 12 hours.

    • Measure the electromotive force (EMF) against an Ag/AgCl reference electrode in KCl solutions ranging from 10−6 to 10−1 M. A slope of ~59.2 mV/decade confirms ideal Nernstian behavior.

  • Selectivity Determination (Separate Solution Method):

    • Measure the EMF in 0.1 M KCl and 0.1 M NaCl separately.

    • Calculate the potentiometric selectivity coefficient ( logKK,Napot​ ) using the Nicolsky-Eisenman equation. Decyl-18C6 typically yields a selectivity coefficient of > 103 in favor of K+ .

Logical Workflow Visualization

The diagram below illustrates the divergent thermodynamic pathways of 18C6 and Decyl-18C6 when applied to a biphasic sensor interface.

G Start Aqueous Analyte (K+, Na+, Li+) Membrane Polymeric Membrane (PVC + Plasticizer) Start->Membrane Ion Exchange Interface C18 18-Crown-6 (Hydrophilic Core) Membrane->C18 Decyl Decyl-18-Crown-6 (Lipophilic Tail) Membrane->Decyl Leach Leaches into Aqueous Phase (Signal Failure) C18->Leach High Water Partitioning Anchor Anchors in Membrane (Stable K+ Transport) Decyl->Anchor Hydrophobic Anchoring Signal Potentiometric Signal (Nernstian Response) Anchor->Signal Selective K+ Complexation

Thermodynamic partitioning of crown ethers in biphasic potentiometric sensing.

Conclusion for Drug Development & Sensor Applications

For researchers developing homogeneous phase-transfer catalysts, standard 18-crown-6 remains the most cost-effective and efficient choice. However, for drug development professionals designing liposomal delivery systems, or analytical scientists engineering robust ion-selective electrodes, 2-Decyl-18-crown-6 is mandatory. The addition of the decyl chain preserves the exquisite K+ size-exclusion chemistry of the 18-membered ring while imparting the lipophilicity required to prevent aqueous leaching and maintain structural integrity in biological and synthetic membranes.

References

  • The Chemistry Behind the Cap: Understanding 18-Crown-6 Ether's Affinity for Potassium NBInno URL:[Link]

  • Developments in the Field of Conducting and Non-conducting Polymer Based Potentiometric Membrane Sensors for Ions Over the Past Decade Sensors (MDPI) URL:[Link]

  • Unbuckling the 18-Crown-6 Ether Belt Around Metal Ions: Forging the Connection to the Condensed Phase Journal of the American Chemical Society (ACS) URL:[Link]

  • Intraparticle Charge Delocalization of Carbene-Functionalized Ruthenium Nanoparticles Manipulated by Selective Ion Binding Langmuir (ACS) URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation analysis of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Executive Summary & Analytical Significance The accurate structural characterization of macrocyclic polyethers is critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

Executive Summary & Analytical Significance

The accurate structural characterization of macrocyclic polyethers is critical in modern drug development, particularly as these molecules are increasingly utilized as specialized ionophores, phase-transfer catalysts, and components in lipid nanoparticle (LNP) delivery systems. 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly known as Decyl-18-crown-6) is an alkyl-substituted derivative of the classic 18-crown-6 macrocycle.

This guide objectively compares the high-resolution mass spectrometry (HRMS) fragmentation performance of Decyl-18-crown-6 against standard alternatives like unsubstituted 18-Crown-6 and Diaza-18-Crown-6. Understanding these fragmentation pathways is essential because crown ethers are frequently employed as 1 to stabilize charge states and inhibit mobile proton-driven dissociation in complex biological mixtures[1].

Comparative Performance Data

When selecting a crown ether for host-guest chemistry or analytical complexation, the choice of the macrocyclic ring and its substituents drastically alters both chromatographic retention and gas-phase dissociation. Table 1 summarizes the quantitative mass spectrometric data comparing these alternatives.

Table 1: Comparative MS/MS Characteristics of Crown Ether Variants

Analytical Feature2-Decyl-18-Crown-6Unsubstituted 18-Crown-6Diaza-18-Crown-6
Exact Mass (Monoisotopic) 404.3138 Da264.1573 Da262.1893 Da
Primary Adducts (ESI+) [M+H]⁺ (405.32), [M+Na]⁺ (427.30)[M+H]⁺ (265.16), [M+K]⁺ (303.12)[M+H]⁺ (263.20)
Lipophilicity (RP-LC Retention) High (Strong C18 retention)Low (Elutes in void volume)Low (Hydrophilic)
Primary CID Fragments m/z 265.1, 361.3, 317.2m/z 221.1, 177.1, 133.1m/z 245.2, 201.2
Dominant Cleavage Mechanism Alkyl neutral loss & Ring openingSequential C₂H₄O lossC₂H₄NH loss & Ring opening

Mechanistic Causality in CID Fragmentation

The structural differences between these molecules dictate their behavior during Collision-Induced Dissociation (CID).

Unsubstituted 18-Crown-6: The uniform oxygen-rich ring structure leads to highly predictable fragmentation. Upon collisional activation, the protonated molecule undergoes 2[2].

2-Decyl-18-Crown-6: The introduction of a saturated decyl chain fundamentally alters the macrocycle's stability. Similar to observations in3, the presence of the alkyl appendage introduces a competitive fragmentation pathway[3]. At low collision energies, the molecule undergoes a charge-remote cleavage or McLafferty-type rearrangement, expelling the decyl chain as a neutral decene molecule (Loss of C₁₀H₂₀, 140 Da), leaving the protonated 18-crown-6 core (m/z 265.1). At higher collision energies, the ring opens, yielding the characteristic 44 Da losses.

Diaza-18-Crown-6: The substitution of oxygen with nitrogen atoms dictates the protonation sites. In ion trap mass spectrometers, nitrogenated crown ethers exhibit 4, producing distinct[M+13]⁺ and [M+27]⁺ adducts that are absent in pure oxygen macrocycles[4].

Fragmentation A Precursor Ion [M+H]+ m/z 405.3 B Alkyl Cleavage [M-C10H20+H]+ m/z 265.1 A->B Low Energy CID C Ring Opening Loss of C2H4O A->C High Energy CID D Sequential EO Loss m/z 361.3, 317.2... C->D -44 Da steps

Figure 1: Gas-phase CID fragmentation logic for protonated 2-Decyl-18-crown-6.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To confidently identify and quantify 2-Decyl-18-crown-6 while ruling out isobaric interferences (such as linear polyethylene glycols), use the following self-validating methodology.

Step 1: Sample Preparation & Orthogonal Spiking
  • Action: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid.

  • Causality & Validation: Formic acid provides an abundant proton source for [M+H]⁺ formation. However, crown ethers have an exceptionally high affinity for trace alkali metals leached from glassware. Self-Validation Step: Split the sample and spike one aliquot with 10 µM NaCl. If the target analyte is a true crown ether, the[M+H]⁺ peak (m/z 405.3) will dramatically shift to the [M+Na]⁺ adduct (m/z 427.3). Linear PEGs do not exhibit this aggressive, quantitative shift at low salt concentrations.

Step 2: Reversed-Phase Liquid Chromatography (RP-LC)
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: The 10-carbon alkyl chain imparts significant hydrophobicity to the molecule. Decyl-18-crown-6 will elute significantly later than unsubstituted 18-crown-6. This retention time ( ΔtR​ ) acts as an orthogonal validation parameter to confirm the presence of the lipophilic tail before MS analysis.

Step 3: ESI-MS/MS Acquisition
  • Action: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Isolate the precursor (m/z 405.3) in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

  • Causality: Ramping the CE ensures the capture of both kinetic regimes: the low-energy cleavage of the decyl chain (confirming the substituent) and the high-energy sequential 44 Da losses (confirming the macrocyclic polyether core).

Workflow S1 Sample Prep (0.1% FA + NaCl Spike) S2 RP-HPLC (C18 Retention) S1->S2 S3 ESI(+) Ionization S2->S3 S4 CID MS/MS (CE Ramp 15-45 eV) S3->S4 S5 Data Analysis (Adduct & Fragment Check) S4->S5

Figure 2: Self-validating LC-ESI-MS/MS workflow for alkyl-substituted crown ether analysis.

References

  • Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Shift Reagents for Multidimensional Ion Mobility Spectrometry-Mass Spectrometry Analysis of Complex Peptide Mixtures: Evaluation of 18-Crown-6 Ether Complexes Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Electron-impact mass spectra of saturated crown compounds Source: ResearchGate URL:[Link]

  • Selective self-ion/molecule reactions in both external and internal source ion trap mass spectrometers Source: Journal of Mass Spectrometry (DOI) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Sodium vs. Potassium Selectivity Using 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

For Researchers, Scientists, and Drug Development Professionals In the intricate world of biological systems and analytical chemistry, the ability to selectively detect and quantify potassium (K⁺) ions in the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems and analytical chemistry, the ability to selectively detect and quantify potassium (K⁺) ions in the presence of a high concentration of sodium (Na⁺) ions is of paramount importance. This guide provides an in-depth technical comparison of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, a derivative of 18-crown-6 ether commonly known as decyl-18-crown-6, for its efficacy as a potassium-selective ionophore. We will explore the theoretical underpinnings of its selectivity, present a detailed experimental protocol for its validation, and compare its performance against other commercially available ionophores.

The Physicochemical Basis of Potassium Selectivity

The remarkable ability of crown ethers to selectively bind certain cations is a cornerstone of host-guest chemistry. This selectivity is primarily governed by a combination of factors, including the relative sizes of the cation and the crown ether's cavity, the charge density of the cation, and the nature of the solvent.[1] The 18-crown-6 macrocycle, with a cavity diameter of 2.6-3.2 Å, is particularly well-suited to encapsulate the potassium ion, which has an ionic diameter of approximately 2.76 Å.[1] This "size-fit" concept is a major contributor to the inherent K⁺ selectivity of 18-crown-6 and its derivatives.

The binding of a cation within the crown ether's cavity is a result of ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the polyether ring. The decyl substituent on the 18-crown-6 backbone enhances its lipophilicity, making it a suitable candidate for incorporation into the polymeric membranes of ion-selective electrodes (ISEs).

The enhanced stability of the crown ether-cation complex compared to the solvation of the cation by solvent molecules is a key thermodynamic driver of selectivity. This phenomenon is further amplified by the chelate effect and the macrocyclic effect . The chelate effect describes the increased stability of a complex formed by a polydentate ligand (like a crown ether) compared to a complex with a similar number of monodentate ligands.[2][3] The macrocyclic effect refers to the further stabilization gained when the polydentate ligand is cyclic, as this pre-organizes the donor atoms for cation binding, reducing the entropic penalty of complexation.[3]

Comparative Analysis of Potassium and Sodium Ionophores

To provide a comprehensive overview, the following table compares the potentiometric selectivity of decyl-18-crown-6 with other widely used potassium and sodium ionophores. The selectivity is expressed as the logarithm of the potentiometric selectivity coefficient (log KpotK,Na), where a more negative value indicates a higher preference for potassium over sodium.

IonophorePrimary IonInterfering Ionlog KpotPrimary, InterferingReference(s)
2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (Decyl-18-crown-6) K⁺Na⁺-1.2[4]
ValinomycinK⁺Na⁺-4.5 to -5.0[5]
Potassium Ionophore II (BME-44)K⁺Na⁺-3.3[6]
Sodium Ionophore VINa⁺K⁺-2.5[7]
MonensinNa⁺K⁺-1.6[7]

Note: Selectivity coefficients can vary depending on the experimental conditions, including membrane composition and the method of determination.

Experimental Validation of Ionophore Selectivity

The potentiometric selectivity of an ionophore is experimentally determined using an ion-selective electrode (ISE). The two most common methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).[8] Here, we provide a detailed protocol for the FIM, which is generally considered to provide a more realistic assessment of selectivity in a mixed-ion environment.

Protocol: Fixed Interference Method (FIM) for Determining K⁺/Na⁺ Selectivity

This protocol outlines the steps to fabricate a potassium-selective electrode using decyl-18-crown-6 and to determine its selectivity coefficient over sodium.

I. Materials and Reagents

  • Ionophore: 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (Decyl-18-crown-6)

  • Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyl octyl ether (o-NPOE)

  • Lipophilic Salt: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), high purity

  • Electrode Body: Commercially available ISE body with a Ag/AgCl internal reference electrode

  • Internal Filling Solution: 0.01 M KCl

  • Standard Solutions:

    • Potassium chloride (KCl) solutions ranging from 10⁻⁶ M to 10⁻¹ M

    • Sodium chloride (NaCl) solution (e.g., 0.1 M for fixed interference)

  • Reference Electrode: Double junction Ag/AgCl reference electrode with a suitable bridge electrolyte (e.g., 1 M lithium acetate)

  • High-Impedance Voltmeter or Ion Meter

II. Experimental Workflow

G cluster_0 Membrane Preparation cluster_1 Electrode Assembly cluster_2 Electrode Conditioning & Calibration cluster_3 Selectivity Measurement (FIM) prep_cocktail 1. Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer, Lipophilic Salt in THF) cast_membrane 2. Cast Membrane (Evaporate THF) prep_cocktail->cast_membrane cut_disk 3. Cut Membrane Disk assemble_electrode 4. Assemble Electrode (Insert disk, add internal solution & reference) cut_disk->assemble_electrode condition_electrode 5. Condition Electrode (Soak in 10⁻³ M KCl) calibrate_k 6. Calibrate with KCl Standards (10⁻⁶ M to 10⁻¹ M) condition_electrode->calibrate_k measure_fim 7. Measure Potential in Mixed Solutions (Fixed 0.1 M NaCl, varying KCl) plot_data 8. Plot E vs. log(a_K+) measure_fim->plot_data calculate_logk 9. Calculate log Kpot_K,Na plot_data->calculate_logk

Caption: Workflow for the validation of K⁺/Na⁺ selectivity using the Fixed Interference Method.

III. Step-by-Step Methodology

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, dissolve the following components in THF to create a homogenous solution. A typical composition is:

      • 1-2% (w/w) 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

      • 30-33% (w/w) PVC

      • 65-68% (w/w) Plasticizer (e.g., DOS)

      • 0.1-0.5 mol% (relative to the ionophore) Lipophilic Salt (e.g., KTpClPB)

    • Causality: The plasticizer solvates the polymer chains, allowing for the mobility of the ionophore and the target ions within the membrane. The lipophilic salt is added to reduce the membrane resistance and can improve selectivity by excluding co-ions.

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.

    • Cover the ring with a watch glass to allow for slow evaporation of the THF over 24-48 hours. This results in a transparent, flexible membrane of uniform thickness.

  • Electrode Assembly:

    • Using a cork borer, punch out a small disk (e.g., 5-7 mm diameter) from the cast membrane.

    • Mount the membrane disk into the tip of the ISE body.

    • Fill the electrode body with the internal filling solution (0.01 M KCl).

    • Insert the internal Ag/AgCl reference electrode, ensuring no air bubbles are trapped.

  • Electrode Conditioning:

    • Condition the newly assembled electrode by soaking it in a 10⁻³ M KCl solution for at least 24 hours before use.

    • Causality: Conditioning allows the membrane to become fully hydrated and for an equilibrium to be established at the membrane-solution interface, leading to a stable and reproducible potential.

  • Potassium Calibration:

    • Set up a potentiometric cell consisting of the potassium ISE and a double junction reference electrode immersed in a beaker containing a KCl standard solution.

    • Measure the potential (EMF) of the cell for a series of KCl solutions of increasing concentration (from 10⁻⁶ M to 10⁻¹ M).

    • Plot the measured potential (E) versus the logarithm of the potassium ion activity (log aK⁺). The activity can be calculated from the concentration using the Debye-Hückel equation or assumed to be equal to the concentration in dilute solutions.

    • The resulting calibration curve should be linear over a wide concentration range with a slope close to the Nernstian value of approximately 59 mV per decade change in activity at 25°C.

  • Selectivity Measurement (FIM):

    • Prepare a series of solutions containing a fixed concentration of the interfering ion (0.1 M NaCl) and varying concentrations of the primary ion (KCl, from 10⁻⁶ M to 10⁻¹ M).

    • Measure the potential of the ISE in each of these mixed solutions.

    • Plot the measured potential (E) as a function of the logarithm of the potassium ion activity (log aK⁺).

  • Data Analysis and Calculation of Selectivity Coefficient:

    • The resulting plot will show two distinct linear regions. At high potassium concentrations, the electrode responds to K⁺, while at low potassium concentrations, the potential is dominated by the fixed concentration of Na⁺.

    • Extrapolate the linear portions of the curve until they intersect. The potassium activity at the intersection point (a'K⁺) is used to calculate the potentiometric selectivity coefficient (KpotK,Na) using the following equation:

      KpotK,Na = a'K⁺ / aNa⁺

      where aNa⁺ is the constant activity of the sodium ions in the mixed solutions.

    • The selectivity is often expressed in logarithmic form:

      log KpotK,Na = log(a'K⁺) - log(aNa⁺)

Caption: Logical relationship of ionophore-cation binding and selectivity.

Conclusion

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane demonstrates good selectivity for potassium ions over sodium ions, making it a viable ionophore for the development of potassium-selective sensors.[4] While its selectivity may not be as high as the naturally occurring ionophore valinomycin, its synthetic accessibility and tunable lipophilicity offer advantages in certain applications. The experimental validation of ionophore selectivity is a critical step in the development of reliable ion-selective electrodes. The Fixed Interference Method, as detailed in this guide, provides a robust and realistic assessment of an ionophore's performance in the presence of interfering ions. By understanding the fundamental principles of ionophore selectivity and adhering to rigorous experimental protocols, researchers can confidently select and validate the most appropriate ionophore for their specific analytical needs.

References

  • Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]

  • Hopartean, E., et al. (2003). Membrane Based on Decyl-18-crown-6 for a Potassium Selective Sensor. Revista de Chimie, 54(11), 944-948. [Link]

  • Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132. [Link]

  • IUPAC. (1994). Recommendations for nomenclature of ion-selective electrodes (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(12), 2527-2536. [Link]

  • Buck, R. P., & Lindner, E. (1994). Recommendations for nomenclature of ion-selective electrodes (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(12), 2527-2536. [Link]

  • Wikipedia. (2023). Crown ether. [Link]

  • IUPAC. (2019). IUPAC Gold Book - potentiometric selectivity coefficient. [Link]

  • Zimmer & Peacock. (2020). What is the selectivity of ion-selective electrodes (ISE)? [Link]

  • Umezawa, Y. (2000). POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]

  • Moody, G. J., et al. (1986). Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum. The Analyst, 111(11), 1295-1298. [Link]

  • HORIBA. (n.d.). Selectivity coefficient. [Link]

  • Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin. [Link]

  • Pioda, L. A., et al. (1970). Potassium ion specific electrode with high selectivity for potassium over sodium. Science, 167(3920), 987-988. [Link]

  • Chemistry LibreTexts. (2021). 5.11: Chelate and Macrocyclic Effects. [Link]

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Comparative

A Comparative Guide to Metal Ion Extraction: Benchmarking Lipophilic 18-Crown-6 Ether against [2.2.2]Cryptand

This guide provides a comprehensive performance benchmark of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, a lipophilic derivative of 18-crown-6, against the well-established [2.2.2]cryptand for the application of metal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive performance benchmark of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, a lipophilic derivative of 18-crown-6, against the well-established [2.2.2]cryptand for the application of metal ion extraction from aqueous solutions. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings, provides detailed experimental protocols for comparative analysis, and presents objective performance data to guide the selection of the appropriate chelating agent for specific separation needs.

Part 1: Theoretical Foundations of Host-Guest Chemistry in Metal Extraction

The selective binding and transport of metal ions are cornerstones of numerous applications, from environmental remediation and hydrometallurgy to the synthesis of radiopharmaceuticals. At the heart of this capability lies the principle of host-guest chemistry, where a larger host molecule (the ligand) forms a stable complex with a smaller guest ion. The effectiveness of this process is governed by the structural and electronic complementarity between the host and the guest.

The Crown Ether Family: 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Crown ethers are cyclic polyethers, first discovered by Charles J. Pedersen, which form stable complexes primarily with alkali and alkaline earth metal cations.[1] The parent molecule, 18-crown-6, possesses a cavity diameter of 2.6–3.2 Å, which is an ideal fit for the potassium ion (K⁺, ionic diameter ~2.66 Å). This "size-fit" relationship is a primary determinant of its binding selectivity.[2][3]

The subject of our analysis, 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, enhances the utility of the 18-crown-6 scaffold for liquid-liquid extraction. The addition of the 10-carbon decyl chain imparts significant lipophilicity to the molecule. This modification is a critical design choice, as it ensures the ligand remains predominantly in the organic phase during solvent extraction, thereby facilitating the transfer of the complexed metal ion from the aqueous phase.[4][5] Lipophilic crown ethers are well-established as effective extractants for metal ions.[5][6]

The Cryptands: Three-Dimensional Encapsulation with [2.2.2]Cryptand

Cryptands, developed by Jean-Marie Lehn, represent a structural evolution from the two-dimensional crown ethers.[7][8] They are bicyclic or polycyclic multidentate ligands that form a three-dimensional cavity.[9][10] The most common example, [2.2.2]cryptand (Kryptofix® 222), features two nitrogen bridgehead atoms linked by three polyether chains.[8][9]

This cage-like structure allows cryptands to completely encapsulate a metal ion, leading to several distinct advantages:

  • The Cryptate Effect: Cryptands generally form significantly more stable and selective complexes than their monocyclic crown ether counterparts.[2][8][10] This enhanced stability arises from the three-dimensional coordination and a higher degree of preorganization.[11][12] The ligand's cavity is already shaped for the guest ion, minimizing the entropic penalty upon complexation.[12][13]

  • Enhanced Selectivity: The rigid, three-dimensional nature of the cryptand cavity imposes stricter size and shape requirements for the guest ion, leading to very high selectivity.[9] Unlike crown ethers, cryptands bind guest ions using both oxygen and nitrogen donor atoms, further enhancing the strength and specificity of the interaction.[8][10]

While cryptands offer superior binding, they are typically more expensive and synthetically challenging to produce compared to crown ethers.[9][10]

cluster_CE Crown Ether (2D) cluster_Crypt Cryptand (3D) cluster_Performance Performance Attributes CE 2-Decyl-18-Crown-6 CE_Prop1 Monocyclic (Planar) CE->CE_Prop1 CE_Prop2 Oxygen Donors CE->CE_Prop2 CE_Prop3 Lipophilic Side-Chain CE->CE_Prop3 Cost Synthesis Cost/Complexity CE->Cost Lower Selectivity Selectivity CE_Prop1->Selectivity Good Stability Complex Stability CE_Prop2->Stability Moderate Crypt [2.2.2]Cryptand Crypt_Prop1 Bicyclic (Cage-like) Crypt->Crypt_Prop1 Crypt_Prop2 Oxygen & Nitrogen Donors Crypt->Crypt_Prop2 Crypt_Prop3 High Preorganization Crypt->Crypt_Prop3 Crypt->Cost Higher Crypt_Prop1->Selectivity Excellent Crypt_Prop3->Stability High (Cryptate Effect)

Caption: Conceptual comparison of Crown Ether and Cryptand attributes.

Part 2: Experimental Design for Benchmarking

To objectively compare the performance of 2-Decyl-18-Crown-6 and [2.2.2]Cryptand, a standardized liquid-liquid extraction experiment is required. The causality behind this experimental design is to isolate the performance of the ligand by keeping all other variables constant. The primary metric for comparison will be the Extraction Efficiency (%E) , which quantifies the percentage of a metal ion transferred from the aqueous phase to the organic phase.

Materials and Reagents
  • Ligands:

    • 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane (0.05 M in Chloroform)

    • [2.2.2]Cryptand (Kryptofix® 222) (0.05 M in Chloroform)

  • Aqueous Phase:

    • 0.001 M Potassium Chloride (KCl) in deionized water

    • 0.001 M Sodium Chloride (NaCl) in deionized water

  • Organic Phase: Chloroform (CHCl₃)

  • Apparatus:

    • Separatory funnels (50 mL)

    • Mechanical shaker

    • pH meter

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

    • Volumetric flasks and pipettes

Detailed Experimental Protocol: Liquid-Liquid Extraction

This protocol is designed as a self-validating system. A control experiment using pure chloroform without any ligand must be run in parallel to ensure that metal ion transfer does not occur in the absence of a chelating agent.

  • Preparation: In a 50 mL separatory funnel, combine 10 mL of the aqueous metal salt solution (e.g., 0.001 M KCl) and 10 mL of the organic ligand solution (e.g., 0.05 M 2-Decyl-18-Crown-6 in chloroform). This creates a 1:1 phase volume ratio.

  • Equilibration: Cap the separatory funnel and shake vigorously using a mechanical shaker for 30 minutes to ensure the extraction equilibrium is reached.

  • Phase Separation: Allow the funnel to stand undisturbed until the aqueous and organic layers have completely separated.

  • Sampling: Carefully drain the lower organic layer. Collect a precise volume of the upper aqueous layer for analysis.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase ([M⁺]aq,final) using AAS or ICP-OES. The initial concentration ([M⁺]aq,initial) is known (0.001 M).

  • Calculation: Calculate the Extraction Efficiency (%E) using the following formula:[14][15]

    %E = (([M⁺]aq,initial - [M⁺]aq,final) / [M⁺]aq,initial) * 100

  • Repeatability: Repeat the experiment for each combination of ligand and metal salt (e.g., [2.2.2]Cryptand with KCl, 2-Decyl-18-Crown-6 with NaCl, etc.) to assess selectivity. Each experiment should be performed in triplicate to ensure statistical validity.

cluster_prep 1. Preparation cluster_proc 2. Process cluster_analysis 3. Analysis A1 10 mL Aqueous Phase (e.g., 0.001 M KCl) A3 Combine in Separatory Funnel A1->A3 A2 10 mL Organic Phase (e.g., 0.05 M Ligand in CHCl3) A2->A3 B1 Shake for 30 min (Equilibration) A3->B1 B2 Allow Phases to Separate B1->B2 C1 Sample Aqueous Phase B2->C1 C2 Analyze [M+]final (AAS / ICP-OES) C1->C2 C3 Calculate %E C2->C3

Caption: Standard workflow for the liquid-liquid extraction experiment.

Part 3: Comparative Performance Analysis

The following data represents typical results expected from the described experimental protocol, based on established principles of host-guest chemistry.

Data Summary: Extraction Efficiency (%E)
LigandTarget IonCompeting Ion%E (Target Ion)%E (Competing Ion)Selectivity Factor (α_K/Na)
2-Decyl-18-Crown-6 K⁺Na⁺~75%~20%~13
[2.2.2]Cryptand K⁺Na⁺>99%<5%>380

Note: Selectivity Factor α = D_K / D_Na, where D (Distribution Ratio) is directly related to %E. Higher values indicate greater selectivity for K⁺ over Na⁺.

Discussion of Results
  • Extraction Efficiency: The data clearly demonstrates the superior extraction power of [2.2.2]cryptand for its target ion, K⁺. The three-dimensional encapsulation and multiple donor sites result in a highly stable complex that is efficiently transferred to the organic phase, achieving near-quantitative extraction.[2] The 2-Decyl-18-Crown-6 also shows effective extraction of K⁺, validating the "size-fit" principle, but its efficiency is limited by the less thermodynamically stable, two-dimensional complex it forms.

  • Selectivity: The most striking difference lies in the selectivity. While the crown ether shows a clear preference for K⁺ over Na⁺, the [2.2.2]cryptand exhibits exceptional selectivity.[2][9] Its rigid, pre-organized structure provides a near-perfect fit for K⁺ while being a poor match for the smaller Na⁺ ion. The crown ether's greater conformational flexibility allows it to partially adapt to and complex the non-ideal Na⁺ ion, leading to lower selectivity.

Part 4: Conclusion and Field-Proven Insights

This comparative guide demonstrates that while both 2-Decyl-18-Crown-6 and [2.2.2]Cryptand are effective ligands for metal ion extraction, they serve different application needs.

  • 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a highly practical and cost-effective choice for applications requiring good selectivity and efficiency for K⁺, especially in bulk industrial processes where cost is a major driver. The lipophilic tail is essential for its function in solvent extraction systems.

  • [2.2.2]Cryptand is the superior agent for applications demanding the highest possible efficiency and selectivity. Its use is justified in high-value processes such as analytical sensing, purification of trace elements, or the synthesis of sensitive radiopharmaceutical precursors where absolute specificity is paramount and the higher cost is acceptable.[8]

The choice between these two powerful molecules is a classic scientific trade-off between performance and practicality. For researchers, understanding the structural basis for their different behaviors—the 2D flexible ring versus the 3D pre-organized cage—is key to making an informed decision for any given metal separation challenge.

References

  • Bartsch, R. A. (2006). Metal ion separations with proton-ionizable crown ethers and their polymers. Supramolecular Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Crown Ethers and Cryptands. [Link]

  • Dalal Institute. (n.d.). Crown Ether Complexes and Cryptands, Inclusion Compounds, Cyclodextrins. [Link]

  • Kolthoff, I. M. (1979). The solvent extraction of metal ions by crown compounds. ResearchGate. [Link]

  • Beltran, A. (2019). What is the difference between crown ether and cryptands?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cryptand. [Link]

  • Buschmann, H. J., et al. (1994). The complexation of alkaline cations by crown ethers and cryptands in acetone. OSTI.GOV. [Link]

  • Hancock, R. D. (2009). Thermodynamic Origin of the Cryptate Effect in Complexes Involving Cryptand-2,2,2. Helvetica Chimica Acta. [Link]

  • Foley, D. J., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. MDPI. [Link]

  • Strzelbicki, J., & Bartsch, R. A. (1981). Solvent extraction of alkali metal cations from aqueous solutions by highly lipophilic crown ether carboxylic acids. Analytical Chemistry. [Link]

  • Kumar, S. (2023). Cryptates: New dimensions in Coordination Chemistry. YouTube. [Link]

  • Wessjohann, L. A., et al. (2019). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]

  • Al-Janabi, K. A. S., et al. (2021). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Sustainable Chemistry & Engineering. [Link]

  • Al-MCMORRAN, H. A. (2016). Percent Extraction (%) of Metal Ions as a Function of Initial Metal Ion Concentration. ResearchGate. [Link]

  • American Chemical Society. (2024). 18-Crown-6. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, a substituted crown ether. By adhering to these procedures, you will mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within your institution.

Understanding the Hazard Profile

Key Assumed Hazards:

Hazard ClassDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][5]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[2][3]

The Disposal Protocol: A Step-by-Step Approach

The disposal of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane must be conducted in accordance with federal, state, and local regulations.[4] The overarching principle is the "cradle-to-grave" management of hazardous materials as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, a full-body suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation and containment are critical to prevent accidental chemical reactions and to ensure the waste is handled correctly by disposal services.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition, with a secure-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane". Include the date of accumulation and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan.[6] Incompatible materials can lead to dangerous reactions.[7]

Step 3: The Disposal Procedure - From Benchtop to Final Disposition

This procedure applies to the pure compound and any contaminated materials.

  • Transferring the Chemical: Carefully transfer the 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane into the designated hazardous waste container. Avoid creating dust.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing boats, and contaminated gloves, must also be placed in the hazardous waste container.

  • Empty Containers: The original container of the chemical must be handled as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous waste.

  • Secure Storage: Keep the hazardous waste container securely sealed when not in use.[7] Store it in a designated, well-ventilated, and secure area away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

Crucially, do not dispose of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane down the drain. [1] This can lead to environmental contamination and may be a violation of local regulations.

Step 4: Spill Management - Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the EHS office.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Personal Protection: Don the appropriate PPE before attempting to clean up the spill.

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the substance.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[8]

  • Ventilation: Ensure the area is well-ventilated.

The Rationale Behind the Protocol: A Scientific and Safety Perspective

The procedures outlined above are not arbitrary; they are based on established principles of chemical safety and regulatory compliance.

  • Hazard Mitigation: The stringent PPE requirements are a direct response to the known and inferred hazards of crown ethers, particularly their potential for skin absorption and irritation.[4]

  • Prevention of Uncontrolled Reactions: The emphasis on waste segregation and the use of dedicated, compatible containers is designed to prevent unintended and potentially dangerous chemical reactions.

  • Environmental Protection: The prohibition of drain disposal is a critical measure to prevent the release of this chemical into aquatic ecosystems, where it could have adverse effects.

  • Regulatory Adherence: Following these steps ensures compliance with the regulations set forth by agencies such as the EPA and the Occupational Safety and Health Administration (OSHA), which govern the management of hazardous waste from its generation to its final disposal.[9]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Process cluster_final Final Disposition cluster_spill Spill Contingency start Start: Need to Dispose of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Container ppe->container transfer Transfer Chemical and Contaminated Materials to Container container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill store Store in Designated Secure Area seal->store ehs Contact EHS for Waste Pickup store->ehs end Disposal Complete ehs->end evacuate Evacuate and Alert spill->evacuate Yes cleanup Cleanup with Spill Kit evacuate->cleanup spill_disposal Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_disposal spill_disposal->transfer

Caption: Disposal workflow for 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a critical responsibility for all laboratory personnel. By following this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of environmental stewardship and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for any additional requirements.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, in-depth guidance on the appropriate personal protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, a derivative of the well-known crown ether, 18-crown-6. While specific toxicological data for this derivative may be limited, a thorough understanding of the parent compound's properties allows us to establish a robust safety protocol. The decyl group, a long alkyl chain, will primarily influence the compound's physical properties, such as solubility and viscosity, but the fundamental chemical reactivity and potential for biological interaction associated with the crown ether ring remain our primary concern.

The ability of crown ethers to complex with metal cations is the cornerstone of their utility and also the source of their potential hazards. By sequestering essential metal ions, they can disrupt biological processes. Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is the primary objective of our PPE strategy. This guide is structured to provide not just a list of equipment, but a comprehensive, risk-based approach to its selection, use, and disposal.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough hazard assessment is critical. For 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, we must consider the hazards associated with its parent compound, 18-crown-6.

  • Oral Toxicity: 18-crown-6 is classified as harmful if swallowed.[1][2][3][4]

  • Eye Irritation: It is known to cause serious eye irritation.[1]

  • Skin Contact: While not always classified as a skin irritant, prolonged or repeated contact should be avoided. Crown ethers may be absorbed through the skin.

  • Inhalation: If the compound is in a form that can be aerosolized (e.g., a fine powder or a solution being sprayed), inhalation is a potential route of exposure.

The addition of the decyl group may reduce the compound's water solubility and increase its affinity for organic materials, including the lipids in our skin. This reinforces the need for diligent skin protection.

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane.

Protection Type Recommended PPE Standards & Specifications Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][5]Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves prior to use. Use proper glove removal technique.Prevents skin contact and potential absorption. The choice of glove material should be based on the solvent used, if any.
Body Protection A laboratory coat is the minimum requirement. For larger quantities or significant splash potential, a chemical-resistant apron or a full-body suit is recommended.As appropriate for the scale of work.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge should be used.Follow OSHA 29 CFR 1910.134 guidelines.Prevents inhalation of the compound.

PPE Workflow: A Step-by-Step Guide

The following diagram and protocol outline the logical flow for selecting, using, and disposing of PPE when working with 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal Sequence Prep 1. Conduct Risk Assessment (Quantity, Procedure, Environment) Select_PPE 2. Select Appropriate PPE (Based on Risk Assessment) Prep->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 4. Don Lab Coat/Suit Inspect_PPE->Don_Coat Don_Gloves 5. Don Gloves Don_Coat->Don_Gloves Don_Eyewear 6. Don Eye/Face Protection Don_Gloves->Don_Eyewear Handling 7. Perform Experimental Work in a Ventilated Area Don_Eyewear->Handling Doff_Gloves 8. Doff Gloves (Using proper technique) Handling->Doff_Gloves Doff_Eyewear 9. Doff Eye/Face Protection Doff_Gloves->Doff_Eyewear Doff_Coat 10. Doff Lab Coat/Suit Doff_Eyewear->Doff_Coat Wash_Hands 11. Wash Hands Thoroughly Doff_Coat->Wash_Hands Dispose 12. Dispose of Contaminated PPE as Chemical Waste Wash_Hands->Dispose

Caption: PPE Workflow for Handling 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Lab Coat/Suit: Put on your lab coat and fasten all buttons. Ensure it provides adequate coverage.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect for any tears or punctures. Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Eye/Face Protection: Put on your safety glasses or goggles. If a face shield is required, put it on over your safety glasses.

Doffing (Taking Off) PPE:

The doffing process is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Gloves: This is the most critical step. Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Eye/Face Protection: Remove your eye and face protection by handling the earpieces or headband. Avoid touching the front of the device.

  • Lab Coat/Suit: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold the coat so the contaminated outside is folded inward.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All disposable PPE that has come into contact with 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane must be considered chemical waste.

  • Contaminated PPE: Place used gloves, disposable lab coats, and any other contaminated items in a designated, sealed waste container for chemical waste.

  • Empty Chemical Containers: The original container of the chemical should also be disposed of as chemical waste, following your institution's specific guidelines.

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound must also be disposed of as chemical waste.

Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[6] Always adhere to local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Ingestion: If the chemical is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]

By adhering to these guidelines, you can confidently and safely handle 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, ensuring that your groundbreaking research is not compromised by preventable accidents. Your commitment to a culture of safety is integral to scientific excellence.

References

  • Safety Data Sheet: 18-Crown-6-ether. Chemos GmbH & Co.KG. [Link]

  • Chemwatch GHS SDS in English (European) 35985-2. Chemwatch. [Link]

  • 1,4,7,10,13,16-Hexaazacyclooctadecane | C12H30N6. PubChem. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 18-Crown-6. Organic Syntheses Procedure. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Preparation and purification of 18-crown-6[1,4,7,10,13,16-hexaoxacyclooctadecane]. Journal of Organic Chemistry. [Link]

  • 1,4,7,10,13,16-Hexaoxacyclooctadecane. NIST WebBook. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane
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2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane
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